(R)-Tetrahydrofuran-3-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-Tetrahydrofuran-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (R)-Tetrahydrofuran-3-ylmethanol, a key chiral building block in organic synthesis and drug development. The information is presented to facilitate its use in research and manufacturing environments.
Core Physical Properties
This compound, with the CAS Number 124506-31-6, is a colorless to light yellow liquid under standard conditions.[1] Its chemical structure consists of a tetrahydrofuran ring substituted with a hydroxymethyl group at the 3-position, with the stereochemistry defined as (R).
Quantitative Data Summary
The following table summarizes the key physical properties of Tetrahydrofuran-3-ylmethanol. It is important to note that some data has been reported for the racemic mixture, which can serve as a close approximation for the pure (R)-enantiomer in many applications.
| Physical Property | Value | Notes |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 77 °C @ 4 mmHg | Data for racemic mixture. |
| Density | 1.07 g/cm³ (Specific Gravity 20/20) | Data for racemic mixture. |
| Refractive Index | 1.46 | Data for racemic mixture. |
| Flash Point | 98 °C | Data for racemic mixture. |
| Physical Form | Colorless to light yellow clear liquid | [1] |
| Purity | >98.0% (GC) | Typical purity from commercial suppliers. |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for process development, safety, and quality control. The following are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Micro-scale Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.
Apparatus:
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirring mechanism for the heating bath
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The assembly is immersed in a heating bath.
-
The bath is heated slowly and stirred continuously.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method provides high accuracy for liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed, dried, and its mass is accurately determined (m_pyc+sample).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined (m_pyc+ref).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m_pyc+sample - m_pyc) / (m_pyc+ref - m_pyc)) * ρ_ref where ρ_ref is the density of the reference liquid at the same temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically sodium D-line, 589 nm)
-
Dropper or pipette
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of an incoming sample of this compound in a research or development setting.
Caption: Quality control workflow for this compound.
This guide provides essential physical property data and standardized experimental protocols to support the work of researchers, scientists, and drug development professionals in utilizing this compound. Adherence to these methods will ensure consistent and reliable data for all research and development applications.
References
(R)-Tetrahydrofuran-3-ylmethanol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 124506-31-6
(R)-Tetrahydrofuran-3-ylmethanol is a chiral heterocyclic alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably the HIV-1 protease inhibitor, Darunavir. Its stereodefined structure and versatile reactivity make it a valuable intermediate for drug development professionals and researchers in medicinal chemistry.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental details and its role in drug discovery.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or semi-solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 78.6-79.4 °C at 17 mmHg 75.8-77.2 °C at 4 mmHg | [2] |
| Density (Predicted) | 1.038 ± 0.06 g/cm³ | [3] |
| Physical Form | Colorless to yellow to brown liquid or semi-solid | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Spectroscopic Data
While specific spectra are not publicly available in all databases, typical spectroscopic data for this compound would include:
-
¹H NMR: A patent (CN102241649A) provides the following ¹H NMR data (500MHz, CDCl₃) δ: 4.032-3.649 (m, 5H), 3.600-3.444 (m, 3H), 2.458-2.366 (m, 1H), 2.019-1.911 (m, 1H), 1.632-1.522 (m, 1H).[2]
-
¹³C NMR: Expected signals would correspond to the five carbon atoms of the tetrahydrofuran ring and the hydroxymethyl group.
-
IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 102.13.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in chiral drug synthesis. Several strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.
General Synthetic Approach
A common synthetic route starts from achiral precursors like 3-furoic acid or 3-furfural. This involves a two-step process:
-
Reduction of the Furan Ring Precursor: The carboxyl or aldehyde group is reduced to a hydroxymethyl group.
-
Asymmetric Hydrogenation: The furan ring is then hydrogenated to a tetrahydrofuran ring using a chiral catalyst to induce the desired (R)-stereochemistry.
Experimental Protocol: General Synthesis from 3-Furfural
The following is a generalized experimental protocol based on the principles described in patent literature[2]. Note: This is a representative procedure and may require optimization.
Step 1: Reduction of 3-Furfural to 3-Furanmethanol
-
Dissolve 3-furfural in a suitable solvent such as tetrahydrofuran (THF) or an alcohol (e.g., ethanol, methanol).
-
Add a reducing agent, for example, sodium borohydride, in portions while maintaining the reaction temperature. A catalyst like zinc chloride may also be employed.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Work up the reaction by carefully adding an acid to neutralize the excess reducing agent, followed by extraction with an organic solvent.
-
Purify the resulting 3-furanmethanol by distillation or chromatography.
Step 2: Asymmetric Hydrogenation of 3-Furanmethanol
-
In a high-pressure reactor, dissolve 3-furanmethanol in a suitable solvent (e.g., an alcohol).
-
Add a chiral catalyst. While the specific catalyst for the (R)-enantiomer is proprietary in many industrial processes, common catalysts for asymmetric hydrogenations include complexes of rhodium or ruthenium with chiral phosphine ligands.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 140°C) and stir for several hours.
-
After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
The resulting this compound can be purified by distillation under reduced pressure.
Application in Drug Synthesis: The Case of Darunavir
This compound is a key chiral building block in the synthesis of the HIV-1 protease inhibitor Darunavir. It forms a part of the bis-tetrahydrofuran (bis-THF) ligand, which is crucial for the drug's potent activity. The bis-THF moiety is designed to maximize interactions, particularly hydrogen bonding, with the backbone atoms in the S2 subsite of the HIV-1 protease active site.
Experimental Protocol: General Coupling Procedure
The incorporation of this compound into the Darunavir scaffold typically involves its activation followed by coupling with an amine. The following is a generalized procedure.
-
Activation of the Hydroxyl Group: The primary alcohol of this compound is activated to facilitate nucleophilic attack by an amine. This can be achieved by reacting it with a suitable reagent, such as phosgene or a phosgene equivalent (e.g., triphosgene, 4-nitrophenyl chloroformate), in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane). This forms a reactive intermediate like a chloroformate or a carbonate.
-
Coupling with the Amine: The activated intermediate is then reacted with the appropriate amine fragment of the Darunavir backbone. This is a nucleophilic substitution reaction where the amine displaces the leaving group (e.g., chloride, p-nitrophenoxide) to form a carbamate linkage.
-
Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to yield the desired drug molecule.
Biological Activity
Currently, there is no publicly available information on the intrinsic biological activity or pharmacology of this compound itself. Its significance in the pharmaceutical industry is primarily as a chiral synthon. The biological effects of the tetrahydrofuran moiety are realized in the context of the final drug molecule, where it contributes to the binding affinity and overall efficacy. For instance, in Darunavir, the tetrahydrofuran rings are critical for establishing hydrogen bonds with the HIV-1 protease enzyme.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a vital chiral building block in modern medicinal chemistry. Its stereospecific synthesis and application in the construction of complex pharmaceutical agents like Darunavir highlight the importance of chiral synthons in drug discovery and development. Further research into novel and efficient asymmetric syntheses of this compound will continue to be of great interest to the scientific community.
References
An In-depth Technical Guide to (R)-Tetrahydrofuran-3-ylmethanol: Molecular Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-Tetrahydrofuran-3-ylmethanol , a chiral molecule of significant interest in medicinal chemistry, serves as a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and key physicochemical properties, alongside a detailed, illustrative synthesis protocol and spectroscopic analysis.
Molecular Structure and Chemical Identity
This compound is a derivative of tetrahydrofuran, a five-membered saturated cyclic ether. The molecule is characterized by a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring. The "(R)" designation specifies the absolute configuration at the chiral center (C3), indicating a right-handed orientation of the substituents according to the Cahn-Ingold-Prelog priority rules.
| Identifier | Value |
| IUPAC Name | [(3R)-oxolan-3-yl]methanol |
| Synonyms | (3R)-tetrahydro-3-furanylmethanol, (R)-(Tetrahydrofuran-3-yl)methanol |
| CAS Number | 124506-31-6 |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| InChI Key | PCPUMGYALMOCHF-RXMQYKEDSA-N |
| Canonical SMILES | C1C--INVALID-LINK--OC1 |
Stereochemistry and Physicochemical Properties
The stereochemistry of this compound is crucial for its application in the synthesis of enantiomerically pure drugs, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.
Quantitative data on the physicochemical properties of the pure (R)-enantiomer are not consistently available in the literature. The following table includes data for the closely related racemic mixture, (Tetrahydrofuran-3-yl)methanol, and the analogous (R)-(-)-3-Hydroxytetrahydrofuran, which can provide an estimation of its properties.
| Property | (Tetrahydrofuran-3-yl)methanol (Racemic) | (R)-(-)-3-Hydroxytetrahydrofuran |
| Physical Form | Colorless to light yellow liquid | Liquid |
| Boiling Point | 76-77 °C at 4 mmHg[1] | 181 °C (lit.) |
| Density | 1.061 g/mL | 1.097 g/mL at 25 °C (lit.) |
| Optical Rotation | Not Applicable | [α]20/D −18°, c = 2.4 in methanol |
Synthesis and Experimental Protocols
Illustrative Experimental Protocol: Reduction of (S)-3-hydroxy-gamma-butyrolactone
This protocol is based on established methods for the reduction of lactones to diols and subsequent cyclization to form tetrahydrofuran derivatives.
Materials:
-
(S)-3-hydroxy-gamma-butyrolactone
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reduction of the Lactone:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of (S)-3-hydroxy-gamma-butyrolactone in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Cyclization:
-
After the reaction is complete, the flask is cooled to 0 °C, and the excess borane is quenched by the slow, dropwise addition of methanol until the gas evolution ceases.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in diethyl ether and washed sequentially with saturated aqueous NH4Cl solution and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated to yield the crude 1,3,4-butanetriol.
-
-
Intramolecular Cyclization (Illustrative):
-
The crude triol can be cyclized to form the tetrahydrofuran ring under acidic conditions. This step is highly dependent on the specific substrate and may require optimization. A general approach would involve dissolving the triol in a suitable solvent and treating it with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with heating.
-
-
Purification:
-
The final product, this compound, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
dot```dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="(S)-3-hydroxy-gamma-butyrolactone", shape=ellipse, fillcolor="#FBBC05"]; Reduction [label="Reduction with BH3·THF"]; Workup [label="Quenching and Extraction"]; Triol [label="Crude 1,3,4-butanetriol", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Acid-catalyzed Cyclization"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reduction [label="Anhydrous THF, 0°C to reflux"]; Reduction -> Workup [label="Methanol quench"]; Workup -> Triol; Triol -> Cyclization [label="p-TsOH (cat.), heat"]; Cyclization -> Purification; Purification -> Product; }
Caption: Role of this compound in drug development.
Conclusion
This compound is a valuable chiral synthon for the pharmaceutical industry. Its well-defined stereochemistry and the favorable properties conferred by the tetrahydrofuran ring make it an attractive component in the design and synthesis of novel therapeutics. Further research into efficient and scalable enantioselective synthetic routes and the exploration of its incorporation into a wider range of drug candidates will continue to be of high interest to the scientific community.
References
Spectral Analysis of (R)-Tetrahydrofuran-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for the chiral molecule (R)-Tetrahydrofuran-3-ylmethanol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in complex chemical environments.
Due to the limited availability of public, experimentally derived spectral data for this specific enantiomer, this guide presents high-quality predicted ¹H and ¹³C NMR data. These predictions are generated using advanced computational algorithms that provide reliable and accurate spectral parameters, serving as a robust reference for researchers.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted proton and carbon NMR data for this compound are summarized below. These tables detail the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).
Proton (¹H) NMR Data (Predicted)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.55 | dd | 10.5, 4.5 |
| 1' | 3.45 | dd | 10.5, 6.5 |
| 2 | 3.80 - 3.95 | m | - |
| 3 | 1.90 - 2.05 | m | - |
| 4 | 3.65 - 3.78 | m | - |
| 5 (CH) | 2.40 - 2.50 | m | - |
| OH | (Broad singlet, variable) | s | - |
Carbon (¹³C) NMR Data (Predicted)
| Atom No. | Chemical Shift (δ, ppm) |
| 1 (CH₂) | 65.2 |
| 2 (CH₂) | 72.8 |
| 3 (CH₂) | 32.5 |
| 4 (CH₂) | 68.1 |
| 5 (CH) | 42.3 |
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, with atoms numbered for correlation with the NMR data tables.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR spectra is essential for accurate structural analysis. The following is a detailed, generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the sample's solubility and the desired chemical shift dispersion.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.
NMR Instrument Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz). These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of most organic compounds.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Logical Workflow for Spectral Analysis
The process of analyzing and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation.
Spectroscopic Analysis of (R)-Tetrahydrofuran-3-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for (R)-Tetrahydrofuran-3-ylmethanol. Due to the limited availability of published experimental spectra for this specific chiral compound, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups—a primary alcohol and a cyclic ether (tetrahydrofuran ring). This document also outlines standardized experimental protocols for acquiring such data and a general workflow for the spectroscopic identification of organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated IR absorptions and mass spectral fragmentation patterns for this compound (Molecular Formula: C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ).
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~1100 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (Electron Ionization - EI) Data
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment Ion |
| 102 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M-H]⁺ |
| 85 | Moderate | [M-OH]⁺ |
| 71 | High | [M-CH₂OH]⁺ |
| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Experimental Protocols
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is through the use of a thin film between salt plates.[1][2]
Procedure:
-
Sample Preparation: A drop of the neat (pure) liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]
-
Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film between them.[1]
-
Data Acquisition: The assembled plates are mounted in the sample holder of an FT-IR spectrometer.
-
Spectral Analysis: The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). The spectrum is then recorded, typically in the 4000-400 cm⁻¹ range.[3]
-
Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[1]
Mass Spectrometry
Electron Ionization (EI) is a standard technique for the mass analysis of volatile organic compounds.[4][5]
Procedure:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.[4] The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion ([M]⁺).[4][5]
-
Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[4]
-
Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[4][5]
Workflow for Spectroscopic Identification
The following diagram illustrates a generalized workflow for the identification and structural elucidation of an unknown organic compound using a combination of spectroscopic techniques.
Caption: A generalized workflow for the spectroscopic identification of an organic compound.
References
An In-Depth Technical Guide to the Solubility of (R)-Tetrahydrofuran-3-ylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-Tetrahydrofuran-3-ylmethanol, a key chiral building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its determination. Furthermore, this guide illustrates key experimental workflows and the fundamental principles governing solubility.
Qualitative Solubility Data
This compound is a polar molecule, characterized by the presence of a hydroxyl group and an ether linkage, which dictates its solubility profile. Its miscibility is generally high in polar solvents due to the potential for hydrogen bonding. The available qualitative solubility information is summarized below.
| Organic Solvent | Solubility | Notes |
| Methanol | Slightly Soluble[1] | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating interaction. |
| Chloroform | Slightly Soluble[1] | As a less polar solvent, its ability to dissolve this compound is limited. |
| Polar Solvents (general) | Good Solubility | The polarity of this compound suggests favorable interactions with other polar molecules. |
| Non-Polar Solvents (general) | Poor Solubility | "Like dissolves like" principle suggests limited solubility in non-polar environments. |
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound in various organic solvents, the isothermal shake-flask method is a reliable and commonly employed technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Dispense a known volume of each selected organic solvent into the corresponding vials.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of solubility determination and the underlying principles, the following diagrams are provided.
References
(R)-Tetrahydrofuran-3-ylmethanol: A Chiral Building Block for Advanced Pharmaceutical Synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereodefined tetrahydrofuran core is a key structural motif in a number of clinically significant antiviral and other therapeutic agents. The specific stereochemistry at the C3 position is crucial for the biological activity of the final drug molecule, making the enantioselective synthesis of this building block a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of advanced therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 124506-31-6 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or semi-solid | [1] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Storage | 2-8°C, sealed in a dry environment | [1] |
| Purity | Typically ≥98% | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications. Several strategies have been developed, primarily focusing on asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, or synthesis from a chiral pool starting material.
Asymmetric Reduction of Tetrahydrofuran-3-one
One of the most efficient methods for the synthesis of (R)-3-hydroxytetrahydrofuran, a closely related precursor, is the asymmetric reduction of tetrahydrofuran-3-one. This methodology can be adapted for the synthesis of the target molecule. Engineered carbonyl reductases (CREs) have shown excellent enantioselectivity (95-99% ee) in the reduction of tetrahydrofuran-3-one to the corresponding (R)-alcohol[2].
Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol is a generalized procedure based on the enzymatic reduction of similar ketones.
-
Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
-
Enzyme and Cofactor: A suitable engineered carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are added to the buffer.
-
Substrate Addition: Tetrahydrofuran-3-one is added to the reaction mixture. The concentration of the substrate is typically optimized to avoid enzyme inhibition.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-30°C) and pH. The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC).
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford enantiomerically pure (R)-3-hydroxytetrahydrofuran. This can then be converted to this compound through standard functional group manipulations.
Catalytic Hydrogenation of 3-Furanmethanol
A common industrial approach to the synthesis of the racemic tetrahydrofuran-3-ylmethanol involves the catalytic hydrogenation of 3-furanmethanol[3]. To achieve enantioselectivity, this process would require the use of a chiral catalyst or a subsequent resolution step.
Experimental Protocol: Catalytic Hydrogenation (Racemic)
-
Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is used.
-
Reaction Setup: 3-Furanmethanol is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas (typically 2-4 MPa). The reaction mixture is heated to 100-140°C and stirred vigorously for 2-6 hours.
-
Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield tetrahydrofuran-3-ylmethanol.
| Parameter | Value |
| Substrate | 3-Furanmethanol |
| Catalyst | Pd/C |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 2-4 MPa |
| Temperature | 100-140°C |
| Reaction Time | 2-6 hours |
| Product | Tetrahydrofuran-3-ylmethanol (racemic) |
Synthesis from a Chiral Pool: (R)-1,2,4-Butanetriol
Chiral 3-hydroxytetrahydrofuran can be synthesized from commercially available (R)-1,2,4-butanetriol through an acid-catalyzed cyclodehydration[4][5]. This approach offers a direct route to the desired enantiomer.
Experimental Protocol: Cyclodehydration of (R)-1,2,4-Butanetriol
-
Reaction Setup: (R)-1,2,4-butanetriol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: The mixture is heated to a high temperature (typically 180-220°C) under vacuum.
-
Purification: The product, (R)-3-hydroxytetrahydrofuran, is distilled directly from the reaction mixture. Further purification can be achieved by fractional distillation.
| Parameter | Value |
| Starting Material | (R)-1,2,4-Butanetriol |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Temperature | 180-220°C |
| Pressure | Vacuum |
| Product | (R)-3-Hydroxytetrahydrofuran |
Application as a Chiral Building Block in Drug Synthesis
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents can have a profound impact on biological activity. This compound and its derivatives are key components in several antiviral drugs, particularly HIV protease inhibitors.
Role in the Synthesis of HIV Protease Inhibitors
While direct incorporation of this compound is not explicitly detailed in the synthesis of all major HIV protease inhibitors, the closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a crucial intermediate in the synthesis of Darunavir[6][7]. The synthesis of this complex chiral building block often starts from chiral precursors and involves multiple stereocontrolled steps. The tetrahydrofuran ring system plays a critical role in binding to the active site of the HIV protease enzyme.
The synthesis of Amprenavir, another HIV protease inhibitor, utilizes (S)-3-hydroxytetrahydrofuran, highlighting the importance of this class of chiral building blocks in antiviral drug design[8][9]. The synthesis of such drugs often involves the coupling of the chiral tetrahydrofuran-based fragment with a core amine structure.
Logical Workflow for the Integration of this compound in API Synthesis
The following diagram illustrates a generalized workflow for the incorporation of this compound into a hypothetical API, drawing parallels from the known syntheses of HIV protease inhibitors.
Caption: Generalized workflow for API synthesis using this compound.
Experimental Workflow for a Key Coupling Reaction
The following diagram outlines a typical experimental workflow for the coupling of an activated this compound derivative with a core amine structure, a common step in the synthesis of many pharmaceuticals.
Caption: Experimental workflow for a typical coupling reaction.
Conclusion
This compound stands out as a critical chiral building block for the pharmaceutical industry. Its enantioselective synthesis, achievable through various methods including enzymatic reduction and chiral pool approaches, is key to its utility. The incorporation of this stereodefined fragment into drug molecules, particularly antivirals, underscores its importance in creating potent and selective therapeutics. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this valuable chiral intermediate.
References
- 1. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 4. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Tetrahydrofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral tetrahydrofuran (THF) derivatives are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals. Their stereochemistry often plays a crucial role in their biological function, making the development of efficient and highly selective methods for their synthesis a significant endeavor in modern organic chemistry. This document provides detailed application notes and experimental protocols for four distinct and powerful strategies for the enantioselective synthesis of chiral THF moieties: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization, One-Pot Asymmetric Allylboration-Cyclization, Biocatalytic Kinetic Resolution, and Organocatalytic Asymmetric Cycloetherification.
Method 1: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization of O-Alkynones
This method provides an efficient route to functionalized chiral tetrahydrofurans containing tertiary allylic alcohols with high yields and excellent stereocontrol. The use of a P-chiral bisphosphine ligand (DI-BIDIME) is key to the success of this transformation.[1]
Quantitative Data Summary
| Entry | Substrate (O-Alkynone) | Yield (%) | E/Z Ratio | Enantiomeric Ratio (er) |
| 1 | Phenyl substituted | 99 | >99:1 | >99:1 |
| 2 | Naphthyl substituted | 98 | >99:1 | >99:1 |
| 3 | Thienyl substituted | 97 | >99:1 | >99:1 |
| 4 | Alkyl substituted (cyclohexyl) | 95 | >99:1 | 99:1 |
| 5 | Alkyl substituted (n-butyl) | 96 | >99:1 | 98:2 |
Experimental Protocol
General Procedure for Nickel-Catalyzed Intramolecular Reductive Cyclization:
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, to a flame-dried Schlenk tube, add Ni(cod)₂ (1 mol%) and the P-chiral ligand DI-BIDIME (1.1 mol%).
-
Solvent and Reagent Addition: Add anhydrous dioxane (0.1 M) to dissolve the catalyst components.
-
Reaction Initiation: To the catalyst solution, add the O-alkynone substrate (1.0 equiv).
-
Reductant Addition: Add triethylsilane (2.0 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydrofuran derivative.
Reaction Workflow and Mechanism
Caption: Workflow and proposed catalytic cycle for Ni-catalyzed reductive cyclization.
Method 2: One-Pot Asymmetric Synthesis via Allylboration–Hydroboration–Iodination–Cyclization
This one-pot protocol offers a convenient and efficient synthesis of 2- and 2,3-disubstituted tetrahydrofurans from aldehydes, achieving good yields and high enantioselectivities.[2][3]
Quantitative Data Summary
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 81 | 99 |
| 2 | 4-Chlorobenzaldehyde | 78 | 98 |
| 3 | 4-Methoxybenzaldehyde | 75 | 97 |
| 4 | Cinnamaldehyde | 72 | 95 |
| 5 | Cyclohexanecarboxaldehyde | 65 | 86 |
Experimental Protocol
General Procedure for One-Pot Tetrahydrofuran Synthesis:
-
Allylboration: To a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether at -100 °C, add a solution of (-)-B-allyldiisopinocampheylborane (1.1 equiv) in pentane. Stir for 30 minutes.
-
Hydroboration: To the reaction mixture, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv) in THF. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Iodination: Cool the mixture to 0 °C and add a solution of sodium methoxide (3.0 equiv) in methanol, followed by a solution of iodine (1.2 equiv) in THF. Stir for 3 hours at room temperature.
-
Cyclization: Quench the reaction with saturated aqueous sodium thiosulfate solution. Add aqueous sodium hydroxide (3 M) and stir vigorously for 12 hours at room temperature.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: One-pot reaction sequence for chiral THF synthesis.
Method 3: Biocatalytic Kinetic Resolution of δ-Haloalcohols
This biocatalytic approach utilizes a halohydrin dehalogenase (HHDH) for the kinetic resolution of racemic δ-haloalcohols, providing access to enantioenriched δ-haloalcohols and the corresponding chiral tetrahydrofurans. This method is notable for its high enantioselectivity and potential for industrial application.[4][5]
Quantitative Data Summary
| Entry | Substrate (rac-δ-haloalcohol) | Product (chiral THF) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-phenyl-5-chloropentan-1-ol | (R)-2-phenyltetrahydrofuran | 48 | >99 |
| 2 | 1-(4-chlorophenyl)-5-chloropentan-1-ol | (R)-2-(4-chlorophenyl)tetrahydrofuran | 45 | >99 |
| 3 | 1-cyclohexyl-5-chloropentan-1-ol | (R)-2-cyclohexyltetrahydrofuran | 42 | 98 |
| 4 | 6-chlorohexan-2-ol | (R)-2-methyltetrahydrofuran | 49 | >99 |
Experimental Protocol
General Procedure for Biocatalytic Kinetic Resolution:
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells expressing the desired halohydrin dehalogenase in a phosphate buffer (pH 7.5).
-
Substrate Addition: To the cell suspension, add the racemic δ-haloalcohol substrate to the desired concentration (e.g., 20 mM).
-
Reaction: Incubate the reaction mixture at 30 °C with shaking.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess of the remaining δ-haloalcohol and the formed tetrahydrofuran by chiral HPLC or GC.
-
Work-up: Once the desired conversion is reached (typically around 50%), extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the aqueous and organic layers. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the chiral δ-haloalcohol and the chiral tetrahydrofuran by flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for biocatalytic kinetic resolution.
Method 4: Organocatalytic Asymmetric Cycloetherification
This method employs a cinchona-alkaloid-thiourea-based bifunctional organocatalyst to effect the asymmetric intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones, yielding chiral tetrahydrofuran rings with excellent enantioselectivity.
Quantitative Data Summary
| Entry | Substrate (ε-hydroxy-α,β-unsaturated ketone) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl ketone derivative | 1 | 95 | 97 |
| 2 | 4-Nitrophenyl ketone derivative | 1 | 98 | 96 |
| 3 | 2-Naphthyl ketone derivative | 2 | 92 | 95 |
| 4 | Methyl ketone derivative | 5 | 85 | 90 |
Experimental Protocol
General Procedure for Organocatalytic Cycloetherification:
-
Reaction Setup: To a vial, add the ε-hydroxy-α,β-unsaturated ketone (1.0 equiv) and the cinchona-alkaloid-thiourea organocatalyst (1-5 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., cyclopentyl methyl ether).
-
Reaction: Stir the reaction mixture at ambient temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify by flash column chromatography to afford the chiral tetrahydrofuran derivative.
Signaling Pathway Diagram (Catalytic Action)
Caption: Dual activation by the bifunctional organocatalyst.
References
Application Notes and Protocols for the Use of (R)-Tetrahydrofuran-3-ylmethanol in Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block in the synthesis of novel nucleoside analogues, particularly those with therapeutic potential as antiviral agents. The tetrahydrofuran (THF) moiety serves as a stable and synthetically versatile mimic of the natural ribofuranose or deoxyribofuranose sugar ring found in nucleosides. The specific stereochemistry of the (R)-enantiomer is crucial for ensuring the correct spatial orientation of the nucleobase and other substituents, which is often critical for effective binding to viral enzymes such as polymerases and proteases.
The incorporation of a THF ring in place of a sugar moiety can confer several advantageous properties to the resulting nucleoside analogue. These include increased metabolic stability due to the absence of the glycosidic bond, which is susceptible to enzymatic cleavage. Furthermore, the saturated THF ring can adopt various conformations, allowing for the design of analogues that can lock into a specific bioactive conformation required for potent enzyme inhibition. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, such as phosphorylation to the active triphosphate form or the attachment of prodrug moieties to improve pharmacokinetic properties.
Nucleoside analogues derived from chiral THF building blocks have shown promise in the development of inhibitors for a range of viruses, including HIV and Hepatitis C.[1][2] The synthetic strategies to access these molecules typically involve the chemical activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a desired nucleobase. Subsequent modifications can be introduced to further diversify the chemical space and optimize biological activity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a generic pyrimidine nucleoside analogue from this compound, based on typical yields for analogous reactions reported in the literature.
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Tosylation | (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate | This compound | p-Toluenesulfonyl chloride, Triethylamine, DMAP (cat.) | DCM | 0 to rt | 12 | 92 | >95 |
| 2. Nucleobase Coupling | 1-(((R)-tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate | Uracil, Sodium hydride | DMF | 80 | 24 | 65 | >98 |
| 3. (Optional) 5'-Hydroxyl Deprotection (if applicable) | Final Nucleoside Analogue | Protected Nucleoside Analogue | TBAF | THF | rt | 4 | 85 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (Tosylate Intermediate)
This protocol describes the activation of the primary hydroxyl group of this compound by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tosylate intermediate.
Protocol 2: Coupling of the Tosylate Intermediate with Uracil
This protocol details the N-alkylation of uracil with the activated (R)-Tetrahydrofuran-3-ylmethyl tosylate to form the nucleoside analogue.
Materials:
-
(R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate
-
Uracil
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add uracil (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium salt of uracil.
-
Add a solution of (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a DCM/methanol gradient) to yield the desired nucleoside analogue.
Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of nucleoside analogues using this compound.
Caption: Synthetic workflow for a nucleoside analogue.
Caption: Experimental workflow from synthesis to testing.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic methodology for the preparation of darunavir analogues, potent HIV-1 protease inhibitors, commencing from the readily available chiral starting material, (R)-Tetrahydrofuran-3-ylmethanol. A novel, four-step sequence is proposed for the synthesis of the key bicyclic intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This is followed by established protocols for the coupling of this intermediate to a core amine precursor and subsequent derivatization to generate a variety of darunavir analogues. Detailed experimental procedures, data tables for quantitative analysis, and workflow visualizations are provided to guide researchers in the synthesis of these important pharmaceutical compounds.
Introduction
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus. A key structural feature of darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which plays a crucial role in its binding to the protease active site. The synthesis of analogues with modifications to other parts of the molecule is a common strategy in the development of new antiviral agents with improved pharmacological profiles.
This application note details a synthetic approach to darunavir analogues starting from this compound, a cost-effective and stereochemically defined building block. The protocol is divided into two main parts: the synthesis of the key bicyclic intermediate and the subsequent construction of the darunavir analogue backbone.
Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
A proposed synthetic route from this compound to the target bicyclic ether is outlined below. This route involves an oxidation, a Wittig reaction, an asymmetric dihydroxylation, and an intramolecular cyclization.
Logical Workflow for the Synthesis of the Bicyclic Intermediate
Caption: Proposed synthetic workflow from this compound to the key bicyclic intermediate.
Experimental Protocols
Step 1: Oxidation of this compound to (R)-Tetrahydrofuran-3-carbaldehyde
-
Protocol: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-Tetrahydrofuran-3-carbaldehyde.
Step 2: Wittig Reaction to form (R)-3-Vinyltetrahydrofuran
-
Protocol: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting yellow suspension is stirred at room temperature for 1 hour. A solution of (R)-Tetrahydrofuran-3-carbaldehyde (1.0 eq) in THF is then added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, pentane:diethyl ether = 95:5) to yield (R)-3-Vinyltetrahydrofuran.
Step 3: Sharpless Asymmetric Dihydroxylation to (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol
-
Protocol: A mixture of AD-mix-β (1.4 g per mmol of alkene), methanesulfonamide (1.0 eq), and tert-butanol/water (1:1, 10 mL per mmol of alkene) is stirred at room temperature until all solids dissolve. The mixture is cooled to 0 °C, and (R)-3-Vinyltetrahydrofuran (1.0 eq) is added. The reaction is stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diol, which can be used in the next step without further purification.
Step 4: Intramolecular Cyclization to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
-
Protocol: The crude (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol (1.0 eq) is dissolved in anhydrous THF (20 mL/g). p-Toluenesulfonic acid monohydrate (0.1 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate:hexanes = 1:1) to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
Quantitative Data for Bicyclic Intermediate Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | (R)-Tetrahydrofuran-3-carbaldehyde | This compound | Dess-Martin periodinane | ~90 | >95 |
| 2 | (R)-3-Vinyltetrahydrofuran | (R)-Tetrahydrofuran-3-carbaldehyde | CH₃PPh₃Br, n-BuLi | ~85 | >98 |
| 3 | (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol | (R)-3-Vinyltetrahydrofuran | AD-mix-β, MsNH₂ | ~92 | >95 (crude) |
| 4 | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol | p-TsOH·H₂O | ~80 | >99 |
Synthesis of Darunavir Analogues
The following protocols describe the synthesis of darunavir analogues starting from a commercially available Boc-protected epoxide, which serves as the core of the molecule. The synthesized (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is then coupled to this core.
Experimental Workflow for Darunavir Analogue Synthesis
Caption: General synthetic workflow for the preparation of darunavir analogues.
Experimental Protocols
Step 5: Epoxide Ring-Opening
-
Protocol: A solution of the commercially available Boc-protected epoxide (1.0 eq) and a selected primary amine (1.2 eq) in ethanol is heated at 80 °C for 3 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate amino alcohol.[1][2]
Step 6: Sulfonylation
-
Protocol: To a solution of the amino alcohol (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0 °C is added a solution of a 4-substituted aryl sulfonyl chloride (1.1 eq) in DCM dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1][2]
Step 7: Boc Deprotection
-
Protocol: The Boc-protected sulfonamide (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the deprotected amine, which is used in the next step without further purification.[1][2]
Step 8: Coupling with the Bicyclic Moiety
-
Protocol: To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous DCM is added N,N'-disuccinimidyl carbonate (DSC, 1.1 eq) and TEA (1.2 eq). The mixture is stirred at room temperature for 2 hours to form the activated carbonate. A solution of the deprotected amine from the previous step (1.0 eq) and TEA (2.0 eq) in DCM is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The final darunavir analogue is purified by column chromatography or recrystallization.
Quantitative Data for Darunavir Analogue Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 5 | Intermediate Amine | Boc-protected epoxide | R-NH₂ | 60-85[1][2] | >95 |
| 6 | Sulfonamide Intermediate | Intermediate Amine | Ar-SO₂Cl, TEA | 23-83[1][2] | >95 |
| 7 | Deprotected Amine | Sulfonamide Intermediate | TFA/DCM | 95-100[1][2] | >95 (crude) |
| 8 | Darunavir Analogue | Deprotected Amine | Activated Bicyclic Moiety | 13-50[1][2] | >99 |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of darunavir analogues from this compound. The proposed novel route to the key bicyclic intermediate offers a potential alternative to existing methods. The subsequent coupling and derivatization steps are based on established literature procedures, allowing for the generation of a library of darunavir analogues for further biological evaluation. Researchers are encouraged to optimize the reaction conditions for each specific analogue to achieve the best possible yields and purity.
References
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-Tetrahydrofuran-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic selection and application of protecting groups for the primary hydroxyl moiety of (R)-Tetrahydrofuran-3-ylmethanol. The choice of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. Herein, we discuss the application of silyl ethers, benzyl ethers, and esters as common protecting groups, complete with detailed experimental procedures and comparative data.
Strategic Selection of a Protecting Group
The selection of a suitable protecting group for the hydroxyl group of this compound depends on the stability of the protecting group to subsequent reaction conditions and the ease of its selective removal. The primary alcohol of the target molecule is sterically unhindered, allowing for the efficient introduction of a variety of protecting groups.
Key considerations for selecting a protecting group include:
-
Stability: The chosen group must be stable to the reaction conditions planned for other parts of the molecule.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.
-
Orthogonality: In complex syntheses with multiple functional groups, it is advantageous to use orthogonal protecting groups that can be removed selectively without affecting others.
The following sections detail the use of three common classes of protecting groups: tert-Butyldimethylsilyl (TBS) ethers, Benzyl (Bn) ethers, and Acetate esters.
Silyl Ethers: The tert-Butyldimethylsilyl (TBS) Group
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability under a variety of non-acidic conditions, and selective removal.[1] The tert-butyldimethylsilyl (TBS) group is particularly popular due to its moderate steric bulk and stability towards many reagents used in organic synthesis.
Application and Stability:
TBS ethers are stable to basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents.[2] They are, however, labile to acidic conditions and fluoride ion sources, which allows for their selective removal.[3]
Quantitative Data Summary:
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference |
| TBS | TBS-Cl, Imidazole, DMF, rt, 16 h | ~95-100% | TBAF, THF, rt, 0.5-4 h | ~84-95% | [4] |
| TBS-Cl, Imidazole, DMF, rt, 16 h | ~95-100% | HF•Pyridine, THF, rt, 2 h | ~91% | [4] | |
| TBS-Cl, Imidazole, DMF, rt, 16 h | ~95-100% | HCl, H₂O, MeOH, rt, 15 h | ~81% | [4] |
Experimental Protocols:
Protocol 1: Protection of this compound as a TBS Ether
-
Objective: To protect the primary hydroxyl group of this compound with a tert-butyldimethylsilyl group.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran.
-
Protocol 2: Deprotection of (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran using TBAF
-
Objective: To cleave the TBS ether to regenerate the primary alcohol.
-
Materials:
-
(R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add the TBAF solution (1.1 eq.) dropwise.
-
Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[2]
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography to yield this compound.
-
Logical Workflow for TBS Protection and Deprotection
Caption: Workflow for TBS protection and deprotection.
Benzyl Ethers: The Benzyl (Bn) Group
Benzyl ethers are robust protecting groups for alcohols, exhibiting stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5] This makes them suitable for multi-step syntheses where harsh conditions are employed.
Application and Stability:
The benzyl group is typically introduced via a Williamson ether synthesis under basic conditions.[6] Deprotection is most commonly achieved by catalytic hydrogenolysis, which proceeds under neutral conditions, making it compatible with many other functional groups.[1]
Quantitative Data Summary:
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference |
| Bn | NaH, BnBr, THF, rt, 12 h | ~90% | H₂, 10% Pd/C, MeOH, rt, 16 h | High | [1][7] |
| NaH, BnBr, THF, rt, 12 h | ~90% | Ammonium Formate, 10% Pd/C, MeOH, reflux, 15-20 min | High | [8] |
Experimental Protocols:
Protocol 3: Protection of this compound as a Benzyl Ether
-
Objective: To protect the primary hydroxyl group of this compound as a benzyl ether.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-3-(benzyloxymethyl)tetrahydrofuran.
-
Protocol 4: Deprotection of (R)-3-(benzyloxymethyl)tetrahydrofuran by Catalytic Hydrogenolysis
-
Objective: To cleave the benzyl ether to regenerate the primary alcohol.
-
Materials:
-
(R)-3-(benzyloxymethyl)tetrahydrofuran
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or Ammonium Formate
-
Celite®
-
-
Procedure (with H₂ gas):
-
Dissolve the benzyl-protected alcohol (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Purge the reaction vessel with hydrogen gas (using a balloon or hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, carefully purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Logical Workflow for Benzyl Ether Protection and Deprotection
Caption: Workflow for benzyl ether protection and deprotection.
Ester Protecting Groups: The Acetate Group
Ester groups, such as acetate, provide a simple and cost-effective method for protecting alcohols. They are stable to acidic conditions but are readily cleaved by basic hydrolysis (saponification).
Application and Stability:
Acetate esters are useful when subsequent reactions are performed under acidic or neutral conditions. Their lability to basic conditions provides an orthogonal deprotection strategy relative to acid-labile silyl ethers or reductively cleaved benzyl ethers.
Quantitative Data Summary:
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Acetate | Ac₂O, Pyridine, DCM, rt | High | K₂CO₃, MeOH, rt | High |
| Ac₂O, Pyridine, DCM, rt | High | LiOH, THF/H₂O, rt | High |
Experimental Protocols:
Protocol 5: Protection of this compound as an Acetate Ester
-
Objective: To protect the primary hydroxyl group of this compound as an acetate ester.
-
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add pyridine (1.5 eq.).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-(tetrahydrofuran-3-yl)methyl acetate.
-
Protocol 6: Deprotection of (R)-(tetrahydrofuran-3-yl)methyl acetate by Saponification
-
Objective: To hydrolyze the acetate ester to regenerate the primary alcohol.
-
Materials:
-
(R)-(tetrahydrofuran-3-yl)methyl acetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the acetate-protected alcohol (1.0 eq.) in methanol.
-
Add a solution of potassium carbonate (2.0 eq.) in water.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Signaling Pathway for Acetate Protection and Deprotection
Caption: Cycle of acetate protection and deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Methyl 2-(tetrahydrofuran-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Reaction of (R)-Tetrahydrofuran-3-ylmethanol with tosyl chloride
An Application Note and Protocol for the Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a valuable chiral building block in organic synthesis. The reaction involves the tosylation of (R)-Tetrahydrofuran-3-ylmethanol using p-toluenesulfonyl chloride (tosyl chloride). The resulting tosylate is a key intermediate for introducing the chiral tetrahydrofuran moiety into complex molecules, a structural motif present in numerous biologically active compounds and pharmaceuticals.[1][2] This application note includes a step-by-step experimental procedure, safety precautions, characterization data, and a discussion of its applications in drug development.
Introduction
The tetrahydrofuran ring is a prevalent structural feature in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antitumor, antiviral, and antimicrobial properties.[1] The stereoselective synthesis of substituted tetrahydrofurans is therefore of significant interest to the pharmaceutical industry. The conversion of an alcohol to a tosylate is a fundamental transformation in organic chemistry, as it converts a poor leaving group (hydroxyl) into an excellent one (tosylate) without affecting the stereochemistry of the carbon center.[3]
The reaction of this compound with tosyl chloride yields (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This chiral intermediate can subsequently be used in nucleophilic substitution reactions to introduce the (R)-tetrahydrofuran-3-yl methyl moiety into a target molecule, making it a valuable precursor in the synthesis of novel therapeutic agents.
Reaction Scheme and Mechanism
The tosylation of this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine or N-methylmorpholine, is typically used to neutralize the hydrochloric acid byproduct. The reaction proceeds with retention of configuration at the chiral carbon.
Reaction Scheme:
This compound + p-Toluenesulfonyl chloride → (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate + HCl
Mechanism Overview:
-
The oxygen atom of the primary alcohol attacks the sulfur atom of tosyl chloride.
-
The chloride ion is displaced as a leaving group.
-
A base removes the proton from the oxonium ion intermediate to yield the final tosylate product.
Experimental Protocol
This protocol is adapted from established procedures for the tosylation of alcohols.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| This compound | 100300-47-2 | C₅H₁₀O₂ | Substrate |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | Reagent, moisture sensitive |
| N-Methylmorpholine (NMM) | 109-02-4 | C₅H₁₁NO | Base |
| 1-Methylimidazole | 616-47-7 | C₄H₆N₂ | Catalyst |
| Toluene | 108-88-3 | C₇H₈ | Solvent, anhydrous |
| Water | 7732-18-5 | H₂O | For work-up |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | C₅H₁₂O | Extraction Solvent |
| Round-bottom flask | - | - | Appropriate size |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | For temperature control |
| Separatory funnel | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
| Nitrogen or Argon supply | - | - | For inert atmosphere |
Detailed Experimental Procedure
-
To a stirred solution of (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene (5 volumes), add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.) at 15 to 20°C.
-
Cool the mixture to 0 to 10°C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise, maintaining the temperature between 0 to 10°C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
After completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add methyl tert-butyl ether.
-
Separate the organic layer, and wash it sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes. It is moisture-sensitive and reacts with water to produce hydrochloric acid and p-toluenesulfonic acid.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
General Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction. Use dry solvents and glassware.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | >98% (typical) |
| Yield | Typically high, >80% |
Characterization Data
The following data are representative for (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80 (d, 2H), 7.35 (d, 2H), 5.10 (m, 1H), 4.00-3.70 (m, 4H), 2.45 (s, 3H), 2.30-2.10 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 134.1, 130.0, 127.9, 82.5, 72.8, 67.0, 33.5, 21.6. |
| IR (neat, cm⁻¹) | ν: ~2960, 2880 (C-H), ~1600 (C=C, aromatic), ~1360, ~1175 (S=O), ~1095 (C-O). |
Applications in Drug Development
The chiral tetrahydrofuran scaffold is a key component in a variety of pharmaceuticals due to its favorable physicochemical properties and its ability to form key interactions with biological targets. (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as a versatile intermediate for introducing this important pharmacophore.
-
Antiviral Agents: The tetrahydrofuran ring is present in several HIV protease inhibitors, where it often forms crucial hydrogen bonds with the enzyme's active site.
-
Anticancer Drugs: Certain anticancer agents incorporate the tetrahydrofuran motif. For example, some analogues of manassantin A, a HIF-1 inhibitor, feature this core structure.
-
Cardiovascular Drugs: The tetrahydrofuran moiety can be found in drugs targeting cardiovascular diseases.
The tosylate group in (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is an excellent leaving group, allowing for facile nucleophilic substitution with a wide range of nucleophiles (e.g., amines, azides, thiols, carbanions), thereby enabling the synthesis of a diverse library of chiral compounds for drug discovery and development.
Caption: Synthetic utility of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC/HPLC to ensure completion. If stalled, consider adding more tosyl chloride or base. |
| Moisture in reagents/solvents | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Formation of (R)-3-(chloromethyl)tetrahydrofuran | Displacement of the tosylate by chloride ions | This side reaction can occur, especially with prolonged reaction times or at higher temperatures. Ensure the reaction is worked up promptly upon completion. |
| Difficult Purification | Excess tosyl chloride or other impurities | Quench any remaining tosyl chloride with a small amount of aqueous base during work-up. Optimize chromatography conditions for better separation. |
References
Application Notes and Protocols for the Oxidation of (R)-Tetrahydrofuran-3-ylmethanol to (R)-Tetrahydrofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where the aldehyde functional group serves as a versatile intermediate for the construction of complex molecular architectures. (R)-Tetrahydrofuran-3-carbaldehyde is a valuable chiral building block, and its efficient synthesis from the corresponding alcohol, (R)-tetrahydrofuran-3-ylmethanol, is of significant interest. This document provides detailed application notes and protocols for various methods to achieve this oxidation, focusing on mild and selective conditions to preserve the stereochemical integrity of the chiral center.
Overview of Common Oxidation Methods
Several reliable methods have been developed for the oxidation of primary alcohols to aldehydes. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups in the molecule. This document will focus on four widely used methods:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mildness and high yields.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering the advantages of neutral reaction conditions and operational simplicity at room temperature.[1][2]
-
Parikh-Doering Oxidation: A variation of activated DMSO oxidations using the sulfur trioxide pyridine complex (SO₃·Py) as the activating agent, which allows the reaction to be performed at or above 0 °C.[3][4]
-
TEMPO-Catalyzed Oxidation: A catalytic method employing a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant. This method is attractive due to its catalytic nature and often mild reaction conditions.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the reaction conditions and reported yields for the oxidation of tetrahydrofuran-3-ylmethanol or closely related substrates to the corresponding aldehyde using different methods. This data is intended to provide a comparative overview to aid in method selection.
| Oxidation Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TEMPO/TCCA | 3-Hydroxytetrahydrofuran | TEMPO, Trichloroisocyanuric acid (TCCA) | Dichloromethane (DCM) | -5 to 0, then rt | 1 | 93.6 | [5] |
| Swern Oxidation | General Primary Alcohol | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 to rt | 1-2 | Typically >90 | [6][7] |
| Dess-Martin | General Primary Alcohol | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | 1-3 | Typically >90 | [1][2] |
| Parikh-Doering | General Primary Alcohol | DMSO, SO₃·Pyridine, Triethylamine | Dichloromethane (DCM) | 0 to rt | 0.5-2 | Typically >90 | [3][8] |
Note: Yields are highly substrate-dependent and the values for general primary alcohols are indicative. The TEMPO/TCCA oxidation provides a specific example for a closely related substrate.
Experimental Protocols
Detailed methodologies for the four key oxidation reactions are provided below. These protocols are based on established procedures and should be adapted and optimized for the specific scale and equipment available in the laboratory.
Protocol 1: TEMPO-Catalyzed Oxidation using Trichloroisocyanuric Acid (TCCA)
This protocol is adapted from a procedure for the oxidation of 3-hydroxytetrahydrofuran.[5]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and TEMPO (0.01 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, cool the mixture to -5 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Add trichloroisocyanuric acid (TCCA) (1.0 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (R)-tetrahydrofuran-3-carbaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This is a general procedure for the Swern oxidation of a primary alcohol.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (-78 °C, e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, cool the solution to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by vacuum distillation or column chromatography as needed.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This is a general procedure for the DMP oxidation of a primary alcohol.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake the funnel until the layers become clear. Separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by vacuum distillation or column chromatography if necessary.
Protocol 4: Parikh-Doering Oxidation
This is a general procedure for the Parikh-Doering oxidation of a primary alcohol.[3][8]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) and anhydrous triethylamine or DIPEA (3.0 eq) in anhydrous DCM and anhydrous DMSO (3.0 eq) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.
-
Add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours or until TLC indicates the reaction is complete.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by vacuum distillation or column chromatography if needed.
Visualizations
Logical Relationship of Oxidation Methods
The choice of oxidation method often depends on factors such as substrate sensitivity, scale, and reagent availability. The following diagram illustrates the relationship between the alcohol starting material and the desired aldehyde product, highlighting the common classes of oxidants used.
Caption: Overview of common methods for the oxidation of primary alcohols.
Experimental Workflow for Swern Oxidation
The following diagram outlines the key steps in a typical Swern oxidation procedure, from reaction setup to product isolation.
Caption: Step-by-step workflow for the Swern oxidation protocol.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Application Notes: (R)-Tetrahydrofuran-3-ylmethanol as a Versatile Scaffold in Solid-Phase Organic Synthesis
Introduction
(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block for the synthesis of diverse molecular scaffolds in drug discovery and development. Its tetrahydrofuran ring system is a privileged structure found in numerous biologically active compounds. The use of this compound in solid-phase organic synthesis (SPOS) offers a powerful strategy for the rapid generation of compound libraries with high stereochemical purity. This approach combines the advantages of solid-phase synthesis, such as ease of purification and automation, with the structural and stereochemical benefits of the chiral tetrahydrofuran motif.
This document provides detailed application notes and protocols for the immobilization of this compound onto a solid support and its subsequent elaboration to generate a library of diverse small molecules.
Key Applications
-
Scaffold for Combinatorial Libraries: The immobilized this compound serves as a starting point for the synthesis of large and diverse compound libraries for high-throughput screening.
-
Synthesis of Drug Analogs: Facilitates the rapid synthesis of analogs of known drugs containing a tetrahydrofuran core to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: The chiral tetrahydrofuran scaffold can be elaborated with various fragments to identify novel binders for biological targets.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of this compound to 2-chlorotrityl chloride resin, a widely used solid support for the immobilization of alcohols, phenols, and amines under mild conditions.
Materials
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler with an inert gas (N₂ or Ar)
Procedure
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Activation and Coupling:
-
Drain the DCM.
-
Add a solution of this compound (3 equivalents, 4.8 mmol, 490 mg) and DIPEA (5 equivalents, 8.0 mmol, 1.39 mL) in anhydrous DCM (10 mL).
-
Agitate the mixture at room temperature for 4 hours using a shaker or by bubbling a stream of inert gas through the suspension.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution.
-
To cap any unreacted 2-chlorotrityl chloride groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL).
-
Agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination
The loading of this compound on the resin can be determined by a gravimetric method (measuring the weight increase of the resin) or by cleaving the compound from a small amount of resin and quantifying the cleaved product.
| Parameter | Value | Reference |
| Resin Type | 2-Chlorotrityl chloride | General Protocol |
| Reactant | This compound | - |
| Base | Diisopropylethylamine (DIPEA) | General Protocol |
| Solvent | Dichloromethane (DCM) | General Protocol |
| Reaction Time | 4 hours | General Protocol |
| Expected Loading | 0.8 - 1.2 mmol/g | Based on typical efficiency |
Protocol 2: Solid-Phase Synthesis of a Tetrahydrofuran-based Amide Library
This protocol outlines a representative workflow for the diversification of the immobilized this compound scaffold through amide bond formation. This involves a two-step sequence: activation of the hydroxyl group and subsequent displacement with a library of amines.
Materials
-
This compound-loaded resin (from Protocol 1)
-
4-Nitrophenyl chloroformate or Triphosgene
-
Pyridine or DIPEA
-
A library of primary and secondary amines
-
DMF, anhydrous
-
DCM, anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure
-
Resin Swelling: Swell the this compound-loaded resin (100 mg, ~0.1 mmol) in anhydrous DCM (2 mL) for 30 minutes.
-
Activation of the Hydroxyl Group:
-
Drain the DCM.
-
Add a solution of 4-nitrophenyl chloroformate (3 equivalents, 0.3 mmol, 60 mg) and pyridine (3 equivalents, 0.3 mmol, 24 µL) in anhydrous DCM (2 mL).
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin with DCM (5 x 2 mL).
-
-
Amine Coupling (Library Generation):
-
Distribute the activated resin into separate reaction vessels for each amine.
-
To each vessel, add a solution of the corresponding amine (5 equivalents, 0.5 mmol) in anhydrous DMF (1 mL).
-
Agitate the mixtures at room temperature for 16 hours.
-
-
Washing:
-
Drain the amine solutions.
-
Wash the resin in each vessel sequentially with DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).
-
-
Drying: Dry the resins under vacuum.
-
Cleavage from Resin:
-
To each resin, add a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 or for more acid-labile linkers, a milder cocktail) (1 mL).
-
Agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 0.5 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude products via preparative HPLC or other suitable chromatographic techniques.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the synthesis of a small library of amides. Actual yields and purities will vary depending on the specific amine used.
| Amine | Product Structure | Expected Yield (%) | Expected Purity (%) |
| Benzylamine | > 85 | > 90 | |
| Morpholine | > 90 | > 95 | |
| Piperidine | > 90 | > 95 | |
| Aniline | > 75 | > 85 |
Visualizations
Signaling Pathway/Workflow Diagrams
Caption: Workflow for the immobilization of this compound.
Caption: Workflow for the solid-phase synthesis of a diverse amide library.
Scale-Up Synthesis Protocols for (R)-Tetrahydrofuran-3-ylmethanol and Its Derivatives
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-Tetrahydrofuran-3-ylmethanol and its derivatives are crucial chiral building blocks in the synthesis of a variety of pharmaceutical compounds, including antiviral agents like Amprenavir and Fosamprenavir. The efficient and scalable production of these intermediates is of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent derivatization, targeting researchers, scientists, and professionals in drug development.
Synthetic Strategies for this compound
Several synthetic routes have been developed for the production of chiral 3-hydroxytetrahydrofuran. The selection of a particular route for industrial scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and the desired enantiomeric purity. Two prominent methods for the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer, are highlighted below.
Method 1: Cyclodehydration of (R)-1,2,4-Butanetriol
A common and effective method for synthesizing chiral 3-hydroxytetrahydrofuran is the acid-catalyzed cyclodehydration of the corresponding chiral 1,2,4-butanetriol.[1] For the synthesis of this compound, (R)-1,2,4-butanetriol is the required starting material.
Reaction Scheme:
Caption: Synthesis of this compound via cyclodehydration.
Experimental Protocol:
Materials:
-
(R)-1,2,4-Butanetriol
-
p-Toluenesulfonic acid (PTSA)
-
High-temperature reaction vessel with distillation setup
-
Suitable solvent (e.g., dioxane for continuous processes)[2]
Procedure:
-
Charge the reaction vessel with (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to a temperature range of 180-220 °C.[1]
-
The product, this compound, is formed along with water, which is continuously removed by distillation to drive the reaction to completion.
-
For continuous production, a solution of (R)-1,2,4-butanetriol in a high-boiling solvent like dioxane can be fed into a fixed-bed reactor containing an acidic resin catalyst (e.g., Amberlyst 15) at elevated temperatures (e.g., 100 °C).[2]
-
The product stream is collected and purified by fractional distillation under reduced pressure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | (R)-1,2,4-Butanetriol | [1] |
| Catalyst | p-Toluenesulfonic acid or acidic resin | [1][2] |
| Temperature | 180-220 °C (batch) or 100 °C (continuous) | [1][2] |
| Optical Purity | >99% (reported for the (S)-enantiomer) | [2] |
Method 2: Reduction and Cyclization of a 4-Halo-3-hydroxybutyrate Ester
An industrially advantageous process involves the reduction of an ester of 4-halo-3-hydroxybutyric acid followed by in-situ cyclization.[3] This method has been reported for the synthesis of (S)-3-hydroxytetrahydrofuran with high purity and yield. A similar strategy can be applied for the (R)-enantiomer starting from the corresponding (R)-4-halo-3-hydroxybutyrate ester.
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-Tetrahydrofuran-3-ylmethanol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-Tetrahydrofuran-3-ylmethanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For general purification to remove non-chiral impurities, silica gel is the most common and recommended stationary phase.[1] Silica gel is slightly acidic, and for sensitive compounds, a neutralized silica gel or alumina can be considered.[1] If the goal is to separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is mandatory.[2][3] Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of chiral alcohols.[2][4]
Q2: How do I choose an appropriate mobile phase (eluent) for the purification?
A2: The selection of the mobile phase is critical for achieving good separation. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or isopropanol.[5] The ideal solvent system should provide a retention factor (Rf) for this compound of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[6] You can determine the optimal solvent system by running several TLC plates with different solvent ratios.[7]
Q3: My compound is not separating from an impurity. What should I do?
A3: If you are experiencing poor separation, you can try several strategies:
-
Optimize the mobile phase: Adjust the polarity of your eluent. If the spots are too close together, try a less polar solvent system to increase the separation.[6] You can also try a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity.[6]
-
Column loading: Ensure you are not overloading the column, which can lead to band broadening and poor separation.[8]
-
Packing: A poorly packed column with channels or cracks will result in inefficient separation. Ensure the column is packed uniformly.[1]
-
Gradient elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, may be effective.
Q4: The this compound is eluting too quickly (high Rf) or not at all (low Rf). How can I adjust this?
A4:
-
Eluting too quickly (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.[9]
-
Eluting too slowly or stuck on the column (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.[10] For very polar compounds, a small amount of a highly polar solvent like methanol can be added to the eluent, but be aware that high concentrations of methanol can potentially dissolve some of the silica gel.[5][11]
Q5: How can I visualize the spots of this compound on a TLC plate since it is colorless?
A5: Since this compound does not have a chromophore for UV visualization, you will need to use a staining solution. A common and effective stain for alcohols is potassium permanganate (KMnO4) stain. The compound will appear as a yellow or brown spot on a purple background. Other general-purpose stains like ceric ammonium molybdate (CAM) can also be used.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve a good separation between the target compound and impurities (aim for a ΔRf of at least 0.2).[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[1] | |
| Poorly packed column (channeling). | Ensure the column is packed evenly as a slurry to avoid air bubbles and cracks.[1] | |
| Compound Elutes Too Fast (High Rf) | Mobile phase is too polar. | Decrease the concentration of the polar solvent in the eluent system.[9] |
| Compound Elutes Too Slow or Not at All (Low Rf) | Mobile phase is not polar enough. | Increase the concentration of the polar solvent. A gradient elution might be necessary.[10] |
| Compound may be degrading on the silica. | Test the stability of your compound on silica using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] | |
| Streaking or Tailing of Spots on TLC/Column | Sample is too concentrated when loaded. | Dissolve the sample in the minimum amount of solvent for loading.[12] |
| Compound is interacting strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For example, a trace amount of triethylamine can help with basic compounds, or acetic acid for acidic compounds. Given that the target is an alcohol, this is less likely to be the primary issue unless acidic or basic impurities are present. | |
| The column has run dry. | Never let the solvent level drop below the top of the stationary phase.[12] | |
| Cracked or Disturbed Column Bed | Improper packing. | Pack the column carefully as a slurry. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[1] |
| Thermal stress from exothermic adsorption. | This is more common with highly polar solvents on a very dry stationary phase. Pre-eluting the column can help mitigate this. | |
| Low Recovery of Product | Irreversible adsorption onto the column. | Use a more polar eluent to ensure all the compound is eluted. |
| Compound decomposition on the column. | As mentioned, check for stability and consider alternative stationary phases if necessary. | |
| Co-elution with an impurity. | Re-evaluate the fractions using TLC to ensure you are combining the correct ones. Optimize the separation conditions for better resolution. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line about 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.
-
Developing the Plate: Prepare a developing chamber with a small amount of your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Elution: Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Dip the plate into a potassium permanganate staining solution and gently heat it with a heat gun to visualize the spots.
-
Analysis: Calculate the Rf value for your target compound. The ideal Rf value is between 0.2 and 0.4.[6] Adjust the solvent system polarity to achieve this.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column based on the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and tap the sides gently to ensure even packing. Allow the silica to settle.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[12]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure to the top of the column (e.g., using a pump or a syringe) to force the solvent through the silica gel at a steady rate.
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Expected Rf Range (Approximate) | Notes |
| Hexanes:Ethyl Acetate | 9:1 to 1:1 | 0.1 - 0.6 | A good starting point for many moderately polar compounds.[5] |
| Dichloromethane:Methanol | 99:1 to 9:1 | 0.1 - 0.5 | Useful for more polar compounds.[5] |
| Hexanes:Isopropanol | 95:5 to 8:2 | 0.1 - 0.5 | Isopropanol is a more polar alcohol modifier than ethyl acetate. |
Table 2: Troubleshooting Summary for Common TLC/Column Issues
| Observation | Implication | Action |
| Rf = 0 | Compound is too polar for the eluent. | Increase the polarity of the mobile phase. |
| Rf ≈ 1 | Compound is too non-polar for the eluent. | Decrease the polarity of the mobile phase. |
| Streaking | Sample is too concentrated or interacting strongly with silica. | Dilute the sample for TLC; for column, ensure proper loading. Consider adding a modifier to the eluent. |
| Multiple close spots | Poor separation. | Try a different solvent system to improve selectivity. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. ymerdigital.com [ymerdigital.com]
- 8. rsc.org [rsc.org]
- 9. Home Page [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Water Removal from (R)-Tetrahydrofuran-3-ylmethanol Reaction Mixtures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from reaction mixtures containing (R)-Tetrahydrofuran-3-ylmethanol.
Troubleshooting Guide
Problem: My reaction is water-sensitive, and I suspect residual moisture is affecting my yield or purity.
Possible Causes & Solutions:
-
Incomplete Drying of Starting Materials: this compound and other solvents can absorb atmospheric moisture.
-
Solution: Dry all solvents and reagents before use. For this compound, consider drying over molecular sieves.
-
-
Ineffective Water Removal Method: The chosen method may not be suitable for the scale of your reaction or the desired level of dryness.
-
Solution: Evaluate the efficiency of your current method. Consider switching to a more rigorous technique. For instance, if you are using a simple drying agent like anhydrous sodium sulfate, switching to activated molecular sieves or azeotropic distillation may be more effective.
-
-
Decomposition of this compound: The drying method itself might be causing the degradation of your product.
-
Solution: this compound contains a primary alcohol and a cyclic ether (THF) moiety. Avoid harsh acidic conditions which can lead to dehydration of the alcohol to form an alkene or an ether, or potentially catalyze the ring-opening of the THF ring.[1][2][3] Strong bases should also be used with caution.
-
Flowchart for Troubleshooting Water Removal Issues
Caption: Troubleshooting workflow for addressing water contamination in reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing water from a reaction mixture containing this compound?
A1: The most common and generally safest method for removing residual water from a reaction mixture containing this compound is through an extractive work-up followed by drying the organic phase with an appropriate drying agent. Molecular sieves (3Å) are highly recommended for achieving low water content.[4]
Q2: Can I use a strong acid to dehydrate the reaction mixture?
A2: It is not recommended to use strong acids like concentrated sulfuric acid or phosphoric acid. These can cause the dehydration of the primary alcohol in this compound to form an alkene or an ether, especially at elevated temperatures.[1][3] There is also a risk of side reactions involving the THF ring.[5]
Q3: Are there any concerns with using basic conditions for water removal?
A3: While THF is generally more stable to bases than acids, strong bases like potassium hydroxide (KOH) can be problematic, especially if peroxides are present in the THF, which can lead to explosions.[6] If a basic wash is required during workup, use it with caution and ensure the absence of peroxides.
Q4: How can I remove water azeotropically from my reaction mixture?
A4: Azeotropic distillation can be an effective method for water removal. A solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is added to the reaction mixture.[7] The mixture is then heated, and the water-entrainer azeotrope is distilled off, often using a Dean-Stark apparatus to separate the condensed water and return the entrainer to the reaction flask. This method is particularly useful for driving reactions to completion where water is a byproduct.
Q5: What is the efficiency of different drying agents for solvents like THF?
A5: The efficiency of various drying agents for THF has been quantitatively evaluated. The final water content depends on the drying agent, contact time, and loading. Below is a summary of the performance of some common drying agents.
Data Presentation
Table 1: Efficiency of Various Desiccants in Drying Tetrahydrofuran (THF)
| Desiccant | Conditions | Final Water Content (ppm) | Reference |
| None ("wet" solvent) | - | ~200-400 | [4] |
| Sodium/Benzophenone | Reflux | ~43 | [4] |
| 3Å Molecular Sieves | 20% m/v, 48 h | <10 | [4] |
| Neutral Alumina | Single pass through a column | <10 | [4] |
| Silica Gel | Single pass through a column | ~30 | [4] |
| KOH pellets | Pre-drying | Not specified for final dryness | [4] |
Table 2: Efficiency of 3Å Molecular Sieves in Drying Methanol and Ethanol
| Solvent | Loading (% m/v) | Time (h) | Final Water Content (ppm) | Reference |
| Methanol | 10 | 72 | ~30 | [4] |
| Methanol | 20 | 120 (5 days) | ~10 | [4] |
| Ethanol | 20 | 120 (5 days) | ~8 | [4] |
Experimental Protocols
Protocol 1: Drying with Molecular Sieves
This protocol describes the general procedure for drying a solution of this compound in an organic solvent using 3Å molecular sieves.
Materials:
-
Reaction mixture containing this compound in an organic solvent.
-
Activated 3Å molecular sieves.
-
Anhydrous collection flask.
-
Inert atmosphere (e.g., nitrogen or argon), if required.
Procedure:
-
Activation of Molecular Sieves: Heat the 3Å molecular sieves in a laboratory oven at a temperature of at least 250°C for a minimum of 3 hours under a vacuum or with a slow stream of dry nitrogen. Cool the sieves to room temperature in a desiccator before use.
-
Addition of Sieves: To the flask containing the reaction mixture, add the activated 3Å molecular sieves (approximately 10-20% of the solvent volume).
-
Drying: Stopper the flask and allow the mixture to stand for at least 24 hours. Occasional swirling may improve the drying efficiency. For very low water content, a longer duration (48-72 hours) may be necessary.[4]
-
Separation: Carefully decant or filter the dried solution into an anhydrous collection flask, leaving the molecular sieves behind. If the reaction is air-sensitive, perform this transfer under an inert atmosphere.
Protocol 2: Azeotropic Removal of Water using a Dean-Stark Apparatus
This protocol is suitable for reactions where water is a byproduct and needs to be continuously removed to drive the reaction to completion.
Apparatus:
-
Reaction flask equipped with a magnetic stirrer and heating mantle.
-
Dean-Stark trap.
-
Condenser.
-
Entraining solvent (e.g., toluene, cyclohexane).
Procedure:
-
Setup: Assemble the reaction flask, Dean-Stark trap, and condenser.
-
Charging the Flask: Add the reactants, this compound, and the entraining solvent to the reaction flask. The volume of the entrainer should be sufficient to fill the Dean-Stark trap.
-
Heating: Begin heating the reaction mixture to reflux.
-
Azeotropic Distillation: The vapor, consisting of the entrainer and water, will rise into the condenser. Upon condensation, the immiscible liquids will collect in the Dean-Stark trap.
-
Water Removal: The denser water layer will settle to the bottom of the trap and can be periodically drained. The lighter entrainer layer will overflow from the side arm of the trap and return to the reaction flask.
-
Completion: The reaction is complete when no more water is collected in the Dean-Stark trap.
Diagram of a Dean-Stark Apparatus for Azeotropic Distillation
Caption: A simplified diagram of a Dean-Stark apparatus used for azeotropic water removal.
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: (R)-Tetrahydrofuran-3-ylmethanol Enantiomeric Purity Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for determining the enantiomeric purity of (R)-Tetrahydrofuran-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the enantiomeric purity of a chiral alcohol like this compound?
A1: The most common and reliable methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries, and Polarimetry.
Q2: Which method is the most accurate for determining enantiomeric excess (e.e.)?
A2: Chiral chromatography (both HPLC and GC) is generally considered the most accurate and precise method for determining enantiomeric excess. These techniques provide direct separation of the enantiomers, allowing for accurate quantification of each.
Q3: I don't have access to a chiral chromatography column. Can I still determine the enantiomeric purity?
A3: Yes, NMR spectroscopy with a chiral solvating or derivatizing agent is a powerful alternative. This method allows for the differentiation of enantiomers in the NMR spectrum. Polarimetry is another option, but it requires knowledge of the specific rotation of the enantiomerically pure substance and is generally less precise than chromatographic or NMR methods.
Q4: What is a chiral derivatizing agent and how does it work for NMR analysis?
A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the chiral analyte (in this case, this compound) to form diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for quantification of their ratio and thus the enantiomeric excess of the original sample.
Q5: Can I use polarimetry if I don't know the specific rotation of pure this compound?
A5: No, it is not possible to determine the enantiomeric purity using polarimetry without the specific rotation value of the pure enantiomer. The calculation of enantiomeric excess is directly dependent on this value. A literature search did not yield a reported specific rotation for this compound.
Troubleshooting Guides
Chiral HPLC & GC Troubleshooting
| Issue | Potential Cause | Solution |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Adjust the ratio of solvents in the mobile phase. For normal phase, vary the alcohol modifier percentage. | |
| Inappropriate temperature. | Optimize the column temperature; sometimes lower temperatures improve resolution. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | For basic or acidic compounds, add a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Ghost peaks in the chromatogram | Contaminated mobile phase or system. | Use high-purity solvents and ensure the HPLC/GC system is clean. Implement a thorough wash procedure between runs. |
| Incomplete mobile phase degassing (HPLC). | Ensure the mobile phase is adequately degassed to prevent bubble formation. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Solution |
| No separation of enantiomeric signals | The chosen chiral solvating/derivatizing agent is not effective for this analyte. | Screen different chiral auxiliaries (e.g., Mosher's acid, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). |
| Insufficient amount of chiral auxiliary. | Increase the molar ratio of the chiral auxiliary to the analyte. | |
| Poor spectral resolution. | Shim the magnet carefully. A higher field strength NMR instrument may be necessary. | |
| Broad or distorted peaks | Sample concentration is too high, leading to aggregation. | Dilute the sample. |
| Presence of paramagnetic impurities. | Ensure glassware and solvents are free from paramagnetic contaminants. | |
| Inaccurate integration for e.e. calculation | Poor baseline or overlapping peaks. | Adjust phasing and baseline correction. Ensure the selected signals for integration are well-resolved. |
| Low signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing a chiral HPLC method for this compound.
Methodology:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® IA, IB, or IC, or a Chiralcel® OD or AD column. These are known to be effective for a wide range of chiral alcohols.
-
Mobile Phase Preparation: For normal phase chromatography, prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as tetrahydrofuran-3-ylmethanol does not have a strong chromophore.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area R - Area S) / (Area R + Area S)] x 100
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 9.8 min |
Chiral Gas Chromatography (GC)
For volatile compounds like tetrahydrofuran-3-ylmethanol, chiral GC is an excellent alternative.
Methodology:
-
Column Selection: Use a capillary column coated with a cyclodextrin-based chiral stationary phase, such as a Betadex™ or a Chirasil-DEX CB column.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, the alcohol can be derivatized to its acetate or trifluoroacetate ester. A common procedure is to react the alcohol with acetic anhydride or trifluoroacetic anhydride in the presence of a catalyst like iodine.
-
GC Conditions:
-
Injector Temperature: 230 °C
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.
-
-
Sample Preparation: Prepare a dilute solution of the sample (or its derivative) in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.
Quantitative Data Summary (Hypothetical for derivatized sample):
| Parameter | Value |
| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen |
| Oven Program | 70 °C (1 min), then 5 °C/min to 180 °C |
| Retention Time (S)-enantiomer derivative | ~ 15.2 min |
| Retention Time (R)-enantiomer derivative | ~ 15.9 min |
NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes that have distinct NMR spectra.
Methodology:
-
Chiral Solvating Agent (CSA) Selection: Choose an appropriate CSA. For alcohols, common choices include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or other chiral fluoroalcohols.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add the CSA to the NMR tube. A 1:1 to 1:5 molar ratio of analyte to CSA is a good starting point.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal in the analyte that is well-resolved and shows separation into two distinct signals upon addition of the CSA. Protons close to the stereocenter are most likely to show separation.
-
-
Data Analysis:
-
Carefully integrate the two separated signals corresponding to the R and S enantiomers.
-
Calculate the enantiomeric excess from the integration values: e.e. (%) = [(Integration R - Integration S) / (Integration R + Integration S)] x 100
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| NMR Solvent | Benzene-d₆ |
| Chiral Solvating Agent | (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol |
| Analyte Proton Monitored | -CH₂OH protons |
| Chemical Shift (S)-enantiomer complex | ~ 3.45 ppm |
| Chemical Shift (R)-enantiomer complex | ~ 3.55 ppm |
Polarimetry
This classical method measures the rotation of plane-polarized light by the chiral sample.
Methodology:
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument with a blank solvent.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve it in a known volume of a suitable solvent (e.g., ethanol or chloroform) to a precise concentration (c), typically in g/mL.
-
-
Measurement:
-
Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
-
Calculation:
-
First, calculate the specific rotation [α] of the sample: [α] = α / (c * l)
-
Then, calculate the enantiomeric excess (e.e.) or optical purity: e.e. (%) = ([α]sample / [α]pure enantiomer) x 100
-
Visualizations
Caption: Workflow for determining the enantiomeric purity of this compound.
Caption: Logical relationships between methods, principles, and key requirements.
Technical Support Center: Improving Yield in the Reduction of Lactone Acids to Tetrahydrofurans
Welcome to the technical support center for the reduction of lactone acids to tetrahydrofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for reducing lactones to tetrahydrofurans, and what are their primary outcomes?
A1: The choice of reducing agent is critical and depends on the desired product.
-
Diisobutylaluminium Hydride (DIBAL-H): This is a bulky and strong reducing agent, often used for the partial reduction of lactones to lactols (cyclic hemiacetals), especially at low temperatures (-78 °C).[1][2][3] At higher temperatures or with excess DIBAL-H, it can lead to the formation of diols.[2]
-
Borane Complexes (BH3·THF or BH3·SMe2): Borane reagents are effective for the reduction of carboxylic acids and amides.[4] Borane dimethylsulfide (BMS) is noted for its stability and solubility compared to the tetrahydrofuran (THF) complex.[4][5] These reagents can reduce lactones to the corresponding diols, which can then be cyclized to form tetrahydrofurans.
-
Organosilanes (e.g., PMHS, Et3SiH): Used in catalytic hydrosilylation, organosilanes offer a milder reduction method.[6][7] This technique often requires a catalyst, such as those based on palladium or iron, and can be highly chemoselective.[6][8]
-
Lithium Aluminium Hydride (LiAlH4): A very strong reducing agent that typically reduces lactones completely to diols.[2] Careful control of reaction conditions is necessary to avoid over-reduction.
Q2: My reaction is resulting in a low yield of the desired tetrahydrofuran. What are the likely causes?
A2: Low yields can stem from several factors:
-
Reagent Decomposition: Hydride-based reducing agents are sensitive to moisture and air. Ensure you are using fresh, properly stored reagents and anhydrous reaction conditions under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC).[10] If the reaction stalls, a slight increase in temperature might be necessary, depending on the reagent's stability.[4]
-
Side Reactions: Undesired side reactions, such as the opening of the lactone ring without subsequent cyclization, can reduce the yield of the target tetrahydrofuran.
-
Improper Workup: The workup procedure is critical for isolating the product. For instance, quenching of DIBAL-H is highly exothermic and must be done slowly at low temperatures to prevent degradation of the product.[1]
Q3: I am observing the formation of the diol instead of the tetrahydrofuran. How can I promote cyclization?
A3: The formation of the diol is an intermediate step in the reduction of a lactone to a tetrahydrofuran. To encourage cyclization to the tetrahydrofuran, consider the following:
-
Acid-Catalyzed Cyclization: After the reduction to the diol is complete, an acidic workup or the addition of an acid catalyst can facilitate the intramolecular cyclization to form the tetrahydrofuran.
-
Reaction Conditions: The choice of solvent and temperature can influence the rate of cyclization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive reducing agent due to moisture or air exposure.[9]2. Insufficient equivalents of reducing agent.3. Reaction temperature is too low. | 1. Use a fresh bottle of the reducing agent and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Increase the equivalents of the reducing agent incrementally.3. Allow the reaction to warm slowly to a slightly higher temperature, while monitoring for decomposition. For BH3·THF, if the reaction does not proceed at room temperature, it can be heated to 40-50 °C.[4] |
| Over-reduction to the Diol (when Lactol is desired) | 1. Reaction temperature is too high.[2]2. Excess of the reducing agent was used.3. Reaction was allowed to proceed for too long. | 1. Strictly maintain the reaction temperature, for example at -78 °C for DIBAL-H reductions.[2][10]2. Use a stoichiometric amount of the reducing agent (e.g., 1 equivalent of DIBAL-H for lactone to lactol).[10]3. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.[10] |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition.2. The substrate is not stable under the reaction conditions.3. The workup procedure is too harsh. | 1. Maintain a consistent and low temperature throughout the reaction.2. Consider a milder reducing agent, such as an organosilane with a suitable catalyst.3. Use a gentle workup, for example, quenching with Rochelle's salt solution for DIBAL-H reactions.[10] |
| Difficulty in Isolating the Product | 1. The product is volatile.2. The product is water-soluble.3. Emulsion formation during aqueous workup. | 1. Use a rotary evaporator at low temperature and pressure for solvent removal.2. Perform multiple extractions with an appropriate organic solvent.3. Add brine to the aqueous layer to break up emulsions. |
Data Presentation: Comparison of Reducing Agents for Lactone Reduction
| Reducing Agent | Typical Product(s) | Key Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| DIBAL-H | Lactol, Diol | -78 °C for partial reduction to lactol; higher temperatures for diol formation.[1][2] | Up to 90% for lactols.[11] | High selectivity for partial reduction at low temperatures.[1] | Pyrophoric, reacts violently with water.[1] Requires strict temperature control. |
| BH3·THF / BH3·SMe2 | Diol (precursor to THF) | 0 °C to room temperature, can be heated to 40-50 °C if needed.[4] | Generally high for the reduction of carboxylic acids and amides. | BMS complex is more stable and soluble than the THF complex.[4] | Does not typically stop at the lactol stage. |
| Organosilanes (with catalyst) | Tetrahydrofuran | Varies with catalyst; can be performed at room temperature. | Good to excellent yields. | Mild reaction conditions, high chemoselectivity.[6][7] | Requires a catalyst which can be expensive or sensitive. |
| NaBH4 | Diol | Typically in protic solvents like ethanol.[11] | Can be low for lactone reduction, often resulting in a mixture of products.[11] | Milder and safer to handle than LiAlH4. | Often requires a large excess and may not be very effective for lactones.[11] |
| LiAlH4 | Diol | Typically in ethereal solvents like THF. | High for complete reduction. | Very powerful reducing agent. | Not selective, reduces many functional groups.[2] |
Experimental Protocols
Protocol 1: Partial Reduction of a Lactone to a Lactol using DIBAL-H[1][10]
Materials:
-
Lactone substrate
-
Anhydrous dichloromethane (DCM) or toluene
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, low-temperature bath (dry ice/acetone)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve the lactone (1 eq.) in anhydrous DCM or toluene in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with an organic solvent (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude lactol by flash column chromatography.
Protocol 2: Reduction of a Lactone to a Diol using Borane-Tetrahydrofuran (BH3·THF)[4]
Materials:
-
Lactone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH3·THF) solution (e.g., 1 M in THF)
-
Methanol or ethanol
-
Water
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the lactone (1 eq.) in dry THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH3·THF solution (typically 1-2 eq.) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for approximately 8 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
After completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol or ethanol (note: effervescence will be observed).
-
Stir at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with DCM or ethyl acetate (2-3 times).
-
Wash the combined organic layers successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
Visualizations
Caption: Experimental workflow for the partial reduction of lactones using DIBAL-H.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Reaction pathways in the reduction of lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Solved 1. Cyclic esters (called lactones) can be reduced | Chegg.com [chegg.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low stereoselectivity in tetrahydrofuran ring formation
Welcome to the technical support center for troubleshooting low stereoselectivity in tetrahydrofuran (THF) ring formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of stereochemically defined THF moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in tetrahydrofuran ring formation?
A1: The stereochemical outcome of a THF ring-forming reaction is a delicate interplay of several factors. The most critical include the choice of catalyst and chiral ligand, the structure of the substrate, the reaction solvent, and the temperature. Each of these elements can significantly influence the energy of the transition states leading to different stereoisomers.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?
A2: A low diastereomeric ratio (d.r.) is a common issue. A systematic approach to troubleshooting is recommended. Begin by evaluating the catalyst system, as this often exerts the most significant influence.[1][2] If you are using a chiral catalyst, ensure its purity and consider screening different ligands. Next, optimize the reaction temperature; lower temperatures often favor the formation of a single diastereomer.[1] Solvent choice is also crucial, as it can affect the conformation of the transition state.[2] Finally, consider modifications to the substrate itself, as steric hindrance can be leveraged to favor one stereoisomer over another.
Q3: I am observing poor enantioselectivity in my asymmetric cyclization. What are the likely causes?
A3: Low enantioselectivity (e.e.) in asymmetric THF synthesis typically points to issues with the chiral catalyst or reaction conditions. Potential causes include a suboptimal chiral ligand, incorrect catalyst loading, or an inappropriate reaction temperature.[1] It is also possible that the catalyst is being poisoned by impurities in the reagents or solvent. Screening a variety of chiral ligands with different steric and electronic properties is a crucial first step.[1] Additionally, performing the reaction at lower temperatures can enhance enantioselectivity by favoring the transition state with a lower activation energy.[1]
Q4: Can the geometry of the starting alkene affect the stereochemistry of the final tetrahydrofuran product?
A4: Absolutely. The geometry of the alkene in the starting material can have a profound impact on the diastereoselectivity of the cyclization, particularly in reactions that proceed through a concerted or highly ordered transition state.[3] For example, in many radical and palladium-catalyzed cyclizations, the stereochemistry of the substituents on the double bond directly influences the facial selectivity of the ring closure.[3] Therefore, ensuring the geometric purity of your starting material is a critical and often overlooked factor.
Q5: What are some common side reactions to be aware of during THF synthesis, and how can they be minimized?
A5: Side reactions can compete with the desired cyclization and reduce the yield and purity of the product. Common side reactions include elimination, over-oxidation of alcohol functionalities, and intermolecular reactions. The formation of byproducts is often dependent on the specific reaction conditions. For instance, in some cases, conducting the reaction at a higher concentration can minimize the formation of undesired cyclopropyl byproducts. Careful control of reaction temperature and the stoichiometry of reagents can also help to suppress side reactions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
If your reaction is producing an undesirable mixture of diastereomers, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst/Ligand | Screen a variety of catalysts and ligands with different steric and electronic properties. For palladium-catalyzed reactions, consider ligands like DPE-Phos.[4] | Identification of a catalyst system that provides higher diastereoselectivity for your specific substrate. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often increase diastereoselectivity.[1] | Improved diastereomeric ratio, although reaction times may be longer. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane).[2] | Discovery of a solvent that favors the transition state leading to the desired diastereomer. |
| Substrate Structure | If possible, modify the substrate to introduce steric bulk that can direct the cyclization to a single face. | Enhanced facial selectivity leading to a higher diastereomeric ratio. |
| Presence of Water or Impurities | Ensure all reagents and solvents are anhydrous and of high purity. | Consistent and improved diastereoselectivity by avoiding interference with the catalytic cycle. |
Problem 2: Low Enantioselectivity
For asymmetric reactions yielding a low enantiomeric excess, the following strategies can be employed:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Ligand | Screen a diverse library of chiral ligands. For copper-catalyzed reactions, chiral diimine or phosphine ligands can be effective.[3] | Discovery of a ligand that creates a more effective chiral environment around the metal center, leading to higher e.e. |
| Suboptimal Reaction Temperature | Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[1] | Increased enantioselectivity by exploiting larger differences in the activation energies of the competing transition states. |
| Catalyst Poisoning | Purify all starting materials, reagents, and solvents. Consider using a catalyst scavenger. | Improved and more consistent enantioselectivity. |
| Incorrect Metal Precursor | For a given chiral ligand, the choice of metal salt can influence enantioselectivity. Experiment with different metal precursors (e.g., Cu(OTf)₂ vs. Cu(OAc)₂). | Optimization of the active catalyst for improved enantiocontrol. |
Experimental Protocols
Palladium-Catalyzed Oxidative Cyclization of a γ-Hydroxyalkene
This protocol is a general procedure for the stereoselective synthesis of a substituted tetrahydrofuran from a γ-hydroxyalkene and an aryl bromide.[4]
Materials:
-
γ-Hydroxyalkene (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
DPE-Phos (7.5 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, DPE-Phos, and NaOtBu.
-
Add anhydrous toluene, followed by the γ-hydroxyalkene and the aryl bromide.
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrofuran derivative.
Visualizations
Caption: A general workflow for troubleshooting low stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
Technical Support Center: Managing Peroxide Formation in Tetrahydrofuran (THF)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective management of peroxide formation in tetrahydrofuran (THF)-based reactions. Please consult this resource for troubleshooting common issues and for answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in THF a concern?
Tetrahydrofuran, a common laboratory solvent, can react with atmospheric oxygen upon exposure to light and air to form potentially explosive peroxide compounds.[1][2] These peroxides are sensitive to heat, shock, and friction, and their accumulation, especially upon concentration during distillation or evaporation, poses a significant explosion hazard.[1][3]
Q2: How does peroxide formation occur in THF?
The formation of peroxides in THF is a free-radical chain reaction.[1][4] The process is initiated by light and heat and involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (the α-position). This THF radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another THF molecule to form a hydroperoxide, thus propagating the chain reaction.[1][4][5]
Q3: How can I prevent or minimize peroxide formation in THF?
Preventing peroxide formation is crucial for laboratory safety. Key preventive measures include:
-
Purchase THF with inhibitors: Whenever possible, purchase THF containing an inhibitor such as butylated hydroxytoluene (BHT).[4][6][7] Inhibitors act as radical scavengers, terminating the chain reaction that leads to peroxide formation.[4]
-
Store properly: Store THF in tightly sealed, air-impermeable containers in a cool, dark place away from heat and light.[8][9][10][11]
-
Minimize quantity: Purchase only the amount of THF you expect to use within a reasonable timeframe to avoid prolonged storage.[8][12]
-
Inert atmosphere: For uninhibited THF or after removing the inhibitor, store the solvent under an inert atmosphere of nitrogen or argon.[13]
Q4: How often should I test my THF for peroxides?
The frequency of testing depends on the age and storage conditions of the THF.
-
Opened containers: Test opened containers of THF every 3 to 6 months.[3][14]
-
Before use: Always test for peroxides before distilling or evaporating THF.[15]
-
Uninhibited THF: Uninhibited THF should be checked more frequently, for instance upon opening and then every 3 or 6 months thereafter.[11]
-
Labeling: Always label THF containers with the date received, date opened, and the results of all peroxide tests.[8][15]
Troubleshooting Guide
Issue: I suspect my THF contains peroxides. What should I do?
1. Visual Inspection (Use Caution):
-
Presence of Crystals: If you observe crystal formation in the container or around the cap, DO NOT MOVE OR OPEN THE CONTAINER .[8][16] These crystals are highly explosive. Contact your institution's Environmental Health & Safety (EHS) department immediately for proper disposal.[2][3]
-
Viscous Liquid or Oily Layer: The presence of an oily or viscous layer can also indicate high peroxide concentration.[17] Exercise extreme caution and consult your EHS department.
2. Peroxide Detection: If there are no visual signs of high peroxide concentration, proceed with testing to determine the peroxide level. Several methods are available for detection.
3. Peroxide Removal: If the peroxide concentration is above the acceptable limit for your application, you must remove the peroxides before using the solvent. Various methods are available for peroxide removal, with the choice depending on the peroxide concentration and the required purity of the THF.
4. Post-Removal Verification: After any peroxide removal procedure, it is crucial to re-test the THF to ensure that the peroxide concentration has been reduced to a safe level.[3]
Quantitative Data Summary
The acceptable limits for peroxides in THF can vary depending on the intended use. Below is a general guideline for interpreting peroxide test results.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 10 ppm | Low | Generally safe for most uses. Continue to monitor regularly.[17] |
| 10 - 100 ppm | Moderate | Use with caution. Avoid concentration procedures like distillation. Consider peroxide removal for sensitive applications.[17] |
| > 100 ppm | High | Unsafe for most applications, especially those involving heat. Peroxide removal is necessary before use, or the solvent should be disposed of as hazardous waste.[3][17] |
| Visible Crystals/Oily Layer | Extreme | Explosion Hazard. Do not handle. Contact EHS immediately for disposal.[17] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection with Potassium Iodide (KI)
Objective: To quickly determine the presence of peroxides in a THF sample.
Materials:
Procedure:
-
In a clean test tube, add approximately 5 mL of the THF to be tested.[18]
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.[18]
-
Shake the test tube for about one minute.[18]
-
Allow the layers to separate.
-
Observation:
-
A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides.[3][18][19] The intensity of the color is proportional to the peroxide concentration.[17][19]
-
For enhanced sensitivity, add a few drops of a 0.5% starch solution. A blue or purple color indicates the presence of peroxides.[18]
-
Protocol 2: Peroxide Removal using Activated Alumina
Objective: To remove peroxides from THF by column chromatography. This method is suitable for removing low to moderate levels of peroxides.[20]
Materials:
-
Peroxide-containing THF
-
Glass chromatography column[21]
-
Collection flask[21]
-
Inert gas source (Nitrogen or Argon) (optional, but recommended)
Procedure:
-
Set up the chromatography column in a fume hood.
-
Pack the column with activated alumina.[17]
-
Carefully pour the THF onto the top of the alumina column.[3]
-
Allow the THF to pass through the column under gravity or with gentle positive pressure from an inert gas source.[17]
-
Collect the purified THF in a clean, dry collection flask.[17]
-
Important: Test the eluted THF for the presence of peroxides to confirm their removal.[17]
-
Disposal of Alumina: The alumina will retain the peroxides. It should be quenched by slowly adding a solution of ferrous sulfate before disposal.[17]
Protocol 3: Peroxide Removal using Ferrous Sulfate
Objective: To chemically reduce and remove peroxides from THF.
Materials:
-
Peroxide-containing THF
-
Freshly prepared acidic ferrous sulfate solution (FeSO₄·7H₂O 60g, 100mL water, 6mL concentrated sulfuric acid)[18]
-
Separatory funnel
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Place the THF in a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.[3]
-
Shake the separatory funnel for several minutes. Allow the layers to separate.[3]
-
Drain and discard the aqueous (bottom) layer.[3]
-
Wash the THF layer with water to remove any residual acid and iron salts.[3]
-
Dry the THF over an anhydrous drying agent.[3]
-
Filter or decant the purified THF.
-
Test the purified THF to confirm the removal of peroxides.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ndsu.edu [ndsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. louisville.edu [louisville.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. usu.edu [usu.edu]
- 11. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 12. bu.edu [bu.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. ehs.mit.edu [ehs.mit.edu]
- 16. wcu.edu [wcu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 20. activatedaluminaballs.com [activatedaluminaballs.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Analyzing (R)-Tetrahydrofuran-3-ylmethanol Enantiomeric Excess
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) for analyzing the enantiomeric excess of (R)-Tetrahydrofuran-3-ylmethanol against alternative methods, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
This compound is a valuable chiral building block in the synthesis of many pharmaceutical compounds. Ensuring its enantiomeric purity is critical for the efficacy and safety of the final drug product. Chiral HPLC stands out as a robust and widely adopted technique for this purpose, offering direct separation of enantiomers. However, a comprehensive understanding of its performance relative to other available analytical techniques is essential for informed method selection.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a powerful tool for the direct separation of enantiomers, eliminating the need for derivatization that is often required in other methods. The key to this technique lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including alcohols like this compound.
Performance Comparison of Analytical Methods
| Method | Principle | Sample Preparation | Analysis Time | Resolution | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Simple dissolution in mobile phase. | 10-30 minutes | High | Direct analysis, high accuracy and precision, widely applicable. | Requires specialized and often expensive chiral columns. |
| Chiral GC | Separation on a chiral capillary column after derivatization. | Derivatization to a volatile ester (e.g., acetate). | 15-40 minutes | High | High sensitivity, suitable for volatile compounds. | Indirect method, potential for racemization during derivatization. |
| ¹H NMR with Chiral Solvating Agent | Formation of diastereomeric complexes with distinct NMR signals. | Mixing with a chiral solvating agent (e.g., (R)-(-)-Mandelic acid). | 5-15 minutes | Moderate | Rapid analysis, no separation required, provides structural information. | Lower sensitivity and accuracy compared to chromatography, requires higher sample concentration. |
Experimental Protocols
Chiral HPLC Analysis of this compound
This protocol outlines a typical method for the direct enantiomeric separation of Tetrahydrofuran-3-ylmethanol using a polysaccharide-based chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Lux® Cellulose-1 or CHIRALPAK® AD-H)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
This compound and its racemic mixture
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of racemic Tetrahydrofuran-3-ylmethanol in the mobile phase at a concentration of 1 mg/mL. Prepare a separate solution of the (R)-enantiomer at the same concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the (R)-enantiomer standard to confirm peak identity.
-
Inject the prepared sample.
-
-
Data Processing: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Alternative Method: Chiral Gas Chromatography (GC)
This protocol describes an indirect method for determining the enantiomeric excess of this compound via derivatization followed by chiral GC analysis.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP-Chirasil-DEX CB)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
This compound and its racemic mixture
-
Vials and syringes
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 5 mg of the Tetrahydrofuran-3-ylmethanol sample in 0.5 mL of dichloromethane.
-
Add 0.2 mL of pyridine and 0.3 mL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the mixture to room temperature.
-
-
Sample Preparation: Dilute the reaction mixture with dichloromethane as needed to fall within the linear range of the detector.
-
GC Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Injection Volume: 1 µL (split injection).
-
-
Analysis and Data Processing:
-
Analyze the derivatized racemic standard to identify the retention times of the diastereomeric acetate esters.
-
Analyze the derivatized sample.
-
Calculate the enantiomeric excess based on the peak areas of the two diastereomers.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationship between the different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Comparison of analytical approaches.
Chiral Scaffolds in Drug Discovery: A Comparative Guide to (R)- and (S)-Tetrahydrofuran-3-ylmethanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and biologically active molecules. Among these, the enantiomers of tetrahydrofuran-3-ylmethanol, (R)- and (S)- a versatile scaffold, have emerged as critical intermediates in the synthesis of a variety of pharmaceuticals, most notably antiviral agents. Their stereochemistry plays a decisive role in the pharmacological profile of the final drug substance. This guide provides an objective comparison of (R)- and (S)-Tetrahydrofuran-3-ylmethanol, presenting their distinct applications in synthesis, supported by experimental data and detailed protocols.
The Critical Role of Chirality: (R) vs. (S)-Tetrahydrofuran-3-ylmethanol
The tetrahydrofuran ring is a privileged structure in many biologically active compounds. The introduction of a stereocenter, as in (R)- and (S)-Tetrahydrofuran-3-ylmethanol, provides a powerful tool for chemists to control the three-dimensional arrangement of atoms in a target molecule. This control is often essential for achieving high affinity and selectivity for biological targets such as enzymes and receptors.
While both enantiomers are valuable, (S)-Tetrahydrofuran-3-ylmethanol has garnered significant attention as a key intermediate in the synthesis of several marketed antiviral drugs.[1] Its specific stereoconfiguration is often crucial for the drug's efficacy. The (R)-enantiomer, while also utilized in synthesis, is less commonly cited in the context of major commercial drugs but remains an important chiral building block for research and development.
(S)-Tetrahydrofuran-3-ylmethanol in the Synthesis of Antiviral Drugs
The (S)-enantiomer of tetrahydrofuran-3-ylmethanol is a cornerstone in the synthesis of several HIV protease inhibitors, such as Amprenavir and Fosamprenavir.[2] The precise orientation of the hydroxymethyl group in the (S)-configuration is critical for the molecule's ability to bind effectively to the active site of the HIV protease enzyme.
Synthetic Pathway to (S)-(+)-3-Hydroxytetrahydrofuran
One common synthetic route to (S)-(+)-3-hydroxytetrahydrofuran starts from the readily available and inexpensive chiral pool starting material, L-malic acid.[2][3]
Caption: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid.
Experimental Protocol: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid [2][3]
-
Esterification: L-Malic acid is esterified, for example, using thionyl chloride in methanol, to yield the corresponding diester.
-
Reduction: The diester is then reduced to 1,2,4-butanetriol. A safer alternative to lithium aluminum hydride is a system of lithium chloride and a borohydride in a lower alcohol.[2]
-
Cyclization: The resulting triol undergoes acid-catalyzed cyclization, often with p-toluenesulfonic acid at elevated temperatures, to afford (S)-(+)-3-hydroxytetrahydrofuran.
| Step | Reagents and Conditions | Typical Yield |
| Esterification | SOCl₂, MeOH | High |
| Reduction | LiCl, NaBH₄, Alcohol | Good |
| Cyclization | p-TsOH, Heat | Good |
Note: Specific yields can vary based on the exact conditions and scale of the reaction. The provided data is based on typical outcomes for these transformations.
(R)-Tetrahydrofuran-3-ylmethanol as a Chiral Building Block
While less prominent in blockbuster drugs, this compound is a valuable chiral synthon for the synthesis of various complex molecules. Its utility lies in its ability to introduce a specific stereocenter that can direct the stereochemical outcome of subsequent reactions.
Synthetic Pathway to (R)-(-)-3-Hydroxytetrahydrofuran
A common route to (R)-(-)-3-hydroxytetrahydrofuran involves the cyclization of a chiral precursor, such as (R)-4-chloro-1,3-butanediol.[4]
Caption: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran.
Experimental Protocol: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran [4]
-
Cyclization: (R)-4-chloro-1,3-butanediol is heated in dilute hydrochloric acid.
-
Neutralization: The reaction mixture is then neutralized with an aqueous solution of sodium hydroxide, leading to the formation of (R)-(-)-3-hydroxytetrahydrofuran.
| Step | Reagents and Conditions | Reported Yield |
| Cyclization & Neutralization | 1. 0.5N HCl, heat2. 50% aq. NaOH | 67%[4] |
Comparative Performance and Applications
The predominant use of the (S)-enantiomer in high-profile antiviral drugs underscores the importance of this specific stereoisomer in achieving the desired biological activity. For drug development professionals, securing a reliable and efficient synthesis of (S)-Tetrahydrofuran-3-ylmethanol is often a critical step in the manufacturing process of these life-saving medicines.
Conclusion
Both (R)- and (S)-Tetrahydrofuran-3-ylmethanol are valuable chiral building blocks in organic synthesis. The (S)-enantiomer has a well-established and critical role in the production of important antiviral drugs, with its synthesis from L-malic acid being a key industrial process. The (R)-enantiomer, while also synthetically useful, is more broadly applied in research and the development of other chiral molecules. The choice of enantiomer is fundamentally driven by the target molecule's required stereochemistry, which in turn dictates its biological function. The provided synthetic routes and experimental data offer a foundation for researchers to incorporate these important chiral scaffolds into their synthetic strategies.
References
- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 3. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. (R)-(-)-3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
Structure-activity relationship of tetrahydrofuran-containing pharmaceuticals
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a recurring structural motif in a diverse array of pharmaceuticals, contributing significantly to their biological activity and pharmacokinetic properties. Its ability to form key interactions with biological targets, coupled with its favorable physicochemical characteristics, has established it as a privileged scaffold in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several key tetrahydrofuran-containing drugs: the antiviral agent Darunavir, the vasodilator Isosorbide Dinitrate, the antifungal Posaconazole, and the antihypertensive agent Terazosin.
Darunavir: A Potent HIV-1 Protease Inhibitor
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated remarkable efficacy against both wild-type and multi-drug resistant strains of the virus. The central bis-tetrahydrofuranylurethane (bis-THF) moiety plays a pivotal role in its potent inhibitory activity.
Structure-Activity Relationship of Darunavir Analogs
The SAR of Darunavir highlights the critical contributions of the bis-THF group and its surrounding functionalities. Modifications at various positions have been explored to optimize its potency and resistance profile.
| Compound/Modification | P1' Position | P2' Position | Ki (nM) vs. Wild-Type HIV-1 Protease | Reference |
| Darunavir | Isobutyl | p-aminophenylsulfonamide | 1.87 | [1] |
| Analog 5aa | Isobutyl | p-fluorophenylsulfonamide | 1.54 | [1] |
| Analog 5ad | Isobutyl | p-dichlorophenylsulfonamide | 0.71 | [1] |
| Analog 5ac | Isobutyl | p-ethylphenylsulfonamide | 0.31 | [1] |
| Analog 5ae | Isobutyl | p-ethoxyphenylsulfonamide | 0.28 | [1] |
| Analog 10 (Cp-THF) | Isobutyl | p-aminophenylsulfonamide | 0.14 | [2] |
| Analog 11 (Cp-CH2) | Isobutyl | p-aminophenylsulfonamide | 5.3 | [2] |
| Tris-THF (syn-anti-syn) | Isobutyl | p-aminophenylsulfonamide | More potent than Darunavir | [2] |
Key SAR Insights for Darunavir:
-
P2' Position: Modifications to the p-aminophenylsulfonamide group at the P2' position significantly impact potency. Introducing small, flexible aliphatic or alkoxy groups, such as in analogs 5ac and 5ae , leads to enhanced hydrophobic interactions within the S2' subsite of the protease, resulting in lower Ki values.[1] Halogen substituents like fluoro and dichloro (5aa and 5ad ) also slightly improve activity.[1]
-
P2 Ligand (bis-THF): The bis-THF moiety is crucial for potent inhibition. Replacing it with a cyclopentane-THF (Cp-THF) fused ring system (Analog 10 ) can enhance potency.[2] However, replacing the oxygen atom in the THF ring with a methylene group (Analog 11 ) drastically reduces activity, highlighting the importance of the oxygen for hydrogen bonding within the P2 site.[2]
-
Tris-THF Analogs: Expanding the bis-THF to a tris-THF system can further improve binding and antiviral properties, with the stereochemistry of the additional THF ring being a critical determinant of potency.[2]
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorogenic)
A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorogenic assay using a FRET (Fluorescence Resonance Energy Transfer) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at an appropriate excitation/emission wavelength pair.
-
The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Logical Relationship Diagram for Darunavir SAR
Caption: Structure-Activity Relationship of Darunavir Analogs.
Isosorbide Dinitrate: A Vasodilator for Angina Pectoris
Isosorbide dinitrate is an organic nitrate that exerts its therapeutic effect through the release of nitric oxide (NO), a potent vasodilator. The presence of two nitrate ester groups on the dianhydro-D-glucitol core, which contains two fused tetrahydrofuran rings, is central to its activity.
Structure-Activity Relationship of Isosorbide Dinitrate Derivatives
The SAR of organic nitrates is primarily dictated by the number of nitrate ester groups, which correlates with their potency in activating guanylate cyclase.
| Compound | Number of Nitrate Groups | EC50 for Guanylate Cyclase Activation | Reference |
| Isosorbide-5-nitrate (IS-5-N) | 1 | 1 mM | [3] |
| Isosorbide-2-nitrate (IS-2-N) | 1 | 0.75 mM | [3] |
| Isosorbide dinitrate (ISDN) | 2 | 0.28 mM | [3] |
| Isomannide dinitrate (IMDN) | 2 | 0.20 mM | [3] |
| Isoidide dinitrate (IIDN) | 2 | 0.24 mM | [3] |
| Glyceryl trinitrate (GTN) | 3 | 60 µM | [3] |
| Erythrityl tetranitrate (ETN) | 4 | 14.5 µM | [3] |
Key SAR Insights for Isosorbide Dinitrate:
-
Number of Nitrate Groups: A clear correlation exists between the number of nitrate ester groups and the potency of guanylate cyclase activation.[3] Compounds with more nitrate groups, such as glyceryl trinitrate and erythrityl tetranitrate, exhibit significantly lower EC50 values.[3]
-
Stereochemistry: The stereochemistry of the nitrate groups can influence potency, as seen in the difference between isosorbide-2-nitrate and isosorbide-5-nitrate, and among the dinitrate isomers.[3]
-
Lipophilicity: While lipophilicity can affect the vasodilator potency in vivo, it has a minor influence on the direct activation of guanylate cyclase in a cell-free system.[3]
Experimental Protocol: Guanylate Cyclase Activity Assay
The activation of soluble guanylate cyclase can be measured by quantifying the production of cyclic guanosine monophosphate (cGMP).
Materials:
-
Purified soluble guanylate cyclase
-
GTP (substrate)
-
Assay buffer (e.g., triethanolamine-HCl buffer containing MgCl2 and a phosphodiesterase inhibitor)
-
Test compounds (organic nitrates)
-
cGMP standard
-
Reagents for cGMP quantification (e.g., radioimmunoassay or enzyme immunoassay kit)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GTP, and the purified guanylate cyclase.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by boiling or adding a stop solution).
-
Quantify the amount of cGMP produced using a suitable method like radioimmunoassay or an enzyme immunoassay.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal enzyme activation) is determined by plotting the amount of cGMP produced against the logarithm of the compound concentration.
Signaling Pathway of Isosorbide Dinitrate
Caption: Signaling Pathway of Isosorbide Dinitrate.
Posaconazole: A Broad-Spectrum Antifungal Agent
Posaconazole is a triazole antifungal drug that inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. The extended furan-containing side chain of posaconazole is crucial for its broad spectrum of activity and potency.
Structure-Activity Relationship of Posaconazole Analogs
| Fungal Species | Posaconazole MIC Range (µg/mL) | Reference |
| Candida albicans | 0.002 - 0.016 | [4] |
| Candida glabrata | ≤0.03 - 2 | [5] |
| Aspergillus fumigatus | ≤0.03 - 1 | [5] |
| Aspergillus flavus | ≤0.03 - 0.5 | [5] |
| Rhizopus spp. | 0.25 - 2 | [6] |
Key SAR Insights for Posaconazole:
-
Long Side Chain: The extended side chain containing the tetrahydrofuran ring allows for additional interactions with the active site of lanosterol 14α-demethylase, contributing to its high affinity and broad spectrum of activity, including against some azole-resistant strains.[7]
-
Triazole Moiety: The triazole ring is essential for coordinating with the heme iron in the active site of the cytochrome P450 enzyme, which is a hallmark of azole antifungals.
-
Overall Structure: The overall molecular shape and lipophilicity of posaconazole are optimized for binding to the fungal enzyme and for its pharmacokinetic profile.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of an antifungal agent is determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolates
-
Standardized RPMI-1640 broth medium
-
Antifungal agent (Posaconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate.
-
Prepare serial twofold dilutions of posaconazole in the RPMI-1640 medium in the wells of a microtiter plate.
-
Inoculate each well with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Mechanism of Action of Posaconazole
Caption: Mechanism of Action of Posaconazole.
Terazosin: An α1-Adrenergic Receptor Antagonist
Terazosin is a selective α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. It features a quinazoline nucleus linked to a piperazine ring, which in turn is acylated with a tetrahydrofuran-2-carbonyl group.
Structure-Activity Relationship of Terazosin Analogs
The SAR of terazosin has been explored, particularly concerning its neuroprotective effects through the activation of phosphoglycerate kinase 1 (Pgk1). Modifications to the tetrahydrofuran and other parts of the molecule influence this activity.
| Compound | Modification on Terazosin Scaffold | Pgk1 Agonistic Activity (Relative to Terazosin) | Neuroprotective Activity (Cell Viability %) | Reference |
| Terazosin | - | 100% | 75.3% | [8][9] |
| Analog 5a | Tetrahydrofuran replaced with benzyl | Decreased | Decreased | [8][9] |
| Analog 5f | Tetrahydrofuran replaced with 4-methoxybenzyl | Decreased | Decreased | [8][9] |
| Analog 5l | Tetrahydrofuran replaced with 3-methoxybenzyl | Slightly better than other benzyl analogs | Slightly better than other benzyl analogs | [8][9] |
| Analog 12b | 4-amino group on quinazoline replaced with H, and tetrahydrofuran replaced with a modified aromatic group | Best Pgk1 agonistic activity | Best neuroprotective activity | [8][9] |
Key SAR Insights for Terazosin:
-
Tetrahydrofuran Moiety: In the context of Pgk1 agonism and neuroprotection, replacing the tetrahydrofuran carboxamide group with a benzyl group generally decreases activity.[8][9] The electronic nature of substituents on the benzyl ring further influences this effect.[8][9]
-
Quinazoline Core: The 4-amino group on the quinazoline ring is important for activity. Its removal, in combination with modifications to the acyl group, can lead to compounds with improved Pgk1 agonistic and neuroprotective effects.[8][9]
-
Stereochemistry: For its primary activity as an α1-adrenoceptor antagonist, the (S)-enantiomer of terazosin shows stronger displacemental potency for α1-adrenoceptor subtypes in certain tissues compared to the (R)-enantiomer.[10]
Experimental Protocol: α1-Adrenergic Receptor Binding Assay
The affinity of compounds for α1-adrenergic receptors is typically determined using a radioligand binding assay.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain or transfected cell lines)
-
Radioligand (e.g., [3H]prazosin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Non-specific binding agent (e.g., phentolamine)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathway of Terazosin
Caption: Signaling Pathway of Terazosin.
References
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 4. In vitro Post-Antifungal Effect of Posaconazole and Its Impact on Adhesion-Related Traits and Hemolysin Production of Oral Candida dubliniensis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of New Posaconazole Formulations in the Treatment of Candida albicans Infections: Data from an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Posaconazole Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of displacemental potencies of terazosin enantiomers for alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydrofuran and Tetrahydropyran Ring Stability in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Five- and Six-Membered Cyclic Ethers
The strategic incorporation of cyclic ethers is a cornerstone of modern organic synthesis, influencing the conformational rigidity, solubility, and biological activity of target molecules. Among the most frequently employed saturated oxygen heterocycles are tetrahydrofuran (THF), a five-membered ring, and tetrahydropyran (THP), a six-membered ring. While structurally similar, these two motifs exhibit distinct differences in their thermodynamic and kinetic stability, profoundly impacting their application in multi-step synthesis, particularly in the construction of complex natural products and pharmaceuticals. This guide provides an in-depth comparison of THF and THP ring stability, supported by thermodynamic data and detailed experimental protocols.
Thermodynamic Stability: A Quantitative Comparison
The inherent stability of a cyclic system can be quantified by its heat of formation, with lower values indicating greater thermodynamic stability. An examination of the standard gas-phase enthalpy of formation (ΔfH°gas) reveals the superior stability of the tetrahydropyran ring.
| Compound | Molecular Formula | Ring Size | Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) |
| Tetrahydrofuran (THF) | C₄H₈O | 5-membered | -184.2 ± 0.7 kJ/mol |
| Tetrahydropyran (THP) | C₅H₁₀O | 6-membered | -223.8 ± 1.0 kJ/mol[1] |
| Data sourced from the NIST Chemistry WebBook. |
The more negative enthalpy of formation for THP indicates it is thermodynamically more stable than THF. This difference is largely attributed to lower ring strain in the six-membered THP ring, which can more readily adopt a strain-free chair conformation, unlike the more constrained envelope and twist conformations of the THF ring.
Kinetic Stability and Reactivity
While THP is the thermodynamically favored structure, the formation and cleavage of these rings are often governed by kinetic factors.
Ring Formation: Kinetic vs. Thermodynamic Control
A classic example illustrating the dichotomy between kinetic and thermodynamic control is the intramolecular cyclization of 4,5-epoxy alcohols. This reaction can proceed via two distinct pathways: a 5-exo-tet cyclization to form the THF ring or a 6-endo-tet cyclization to yield the THP ring.
Formation of the five-membered THF ring is generally kinetically favored due to a lower activation energy barrier and more favorable orbital overlap in the transition state.[1] In contrast, the formation of the six-membered THP ring, while leading to a more stable product, proceeds through a higher energy transition state and is thus kinetically disfavored.[1] However, synthetic methodologies have been developed to overcome this kinetic preference and selectively form the thermodynamically more stable THP ring by using specific reagents and reaction conditions that stabilize the 6-endo transition state or destabilize the 5-exo transition state.[1]
Ring Cleavage: Stability Under Acidic Conditions
The kinetic stability of THF and THP rings is often assessed by their resistance to acid-catalyzed cleavage. THP is notably more resistant to ring-opening polymerization under strongly acidic conditions compared to THF, highlighting its superior kinetic stability in such environments. This enhanced stability makes the THP group a robust protecting group for alcohols in a wide range of chemical transformations.
Experimental Protocols
Protocol 1: Comparative Acid-Catalyzed Cleavage of Tetrahydropyranyl and Tetrahydrofuranyl Ethers
This protocol outlines a procedure to compare the kinetic stability of a THP ether and a THF ether under identical acidic conditions.
Materials:
-
Substrate 1: A primary alcohol protected as a THP ether (e.g., 2-(benzyloxy)tetrahydropyran).
-
Substrate 2: The same primary alcohol protected as a THF ether (e.g., 2-((benzyloxy)methyl)tetrahydrofuran).
-
Internal Standard: A stable, non-reactive compound for chromatographic analysis (e.g., dodecane).
-
Acid Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H₂O).
-
Solvent: Methanol (MeOH).
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction solvent: Dichloromethane (CH₂Cl₂).
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of one of the substrates (0.1 mmol) and the internal standard (0.1 mmol) in methanol (5 mL).
-
To each flask, add a solution of p-toluenesulfonic acid monohydrate (0.01 mmol) in methanol (1 mL) simultaneously to initiate the deprotection.
-
Stir both reaction mixtures at room temperature.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing saturated aqueous NaHCO₃ solution (0.5 mL) and CH₂Cl₂ (0.5 mL).
-
Shake the vial vigorously and analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Quantify the disappearance of the starting ether and the appearance of the deprotected alcohol relative to the internal standard.
-
Plot the concentration of the starting ether versus time for both reactions to determine the relative rates of cleavage.
Expected Outcome: The concentration of the THF ether is expected to decrease more rapidly than that of the THP ether, demonstrating the higher kinetic stability of the THP ring under these acidic conditions.
Protocol 2: Protection of a Primary Alcohol using 3,4-Dihydro-2H-pyran (DHP)
The THP group is a widely used protecting group for alcohols due to its stability in non-acidic media.
Materials:
-
Primary alcohol (1.0 mmol).
-
3,4-Dihydro-2H-pyran (DHP) (1.2 mmol).
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 mmol).
-
Dichloromethane (CH₂Cl₂) (10 mL).
Procedure:
-
Dissolve the primary alcohol in dichloromethane in a round-bottom flask.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add the catalytic amount of pyridinium p-toluenesulfonate.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP ether.
-
Purify the product by column chromatography if necessary.
Conclusion
References
Confirming Stereochemistry: A Guide to the X-ray Crystallographic Analysis of (R)-Tetrahydrofuran-3-ylmethanol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Chiral molecules, such as the derivatives of (R)-Tetrahydrofuran-3-ylmethanol, are foundational building blocks in the synthesis of numerous pharmaceuticals. Their specific spatial arrangement, or stereochemistry, is critical to their biological activity. X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration of these chiral centers.
Comparative Crystallographic Data
The primary output of an X-ray crystallography experiment is a set of atomic coordinates that define the molecule's structure. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated. When comparing enantiomers, such as an (R) and an (S) derivative of Tetrahydrofuran-3-ylmethanol, these geometric parameters are expected to be identical within experimental error. The key differentiator is the absolute configuration, which is determined by the spatial arrangement of the atoms.
Below is a table summarizing representative crystallographic data for a hypothetical p-bromobenzoate derivative of this compound and its (S)-enantiomer. The p-bromobenzoate group is often used in X-ray crystallography of light-atom molecules because the heavy bromine atom facilitates the determination of the absolute configuration.
| Parameter | (R)-3-(p-bromobenzoyloxymethyl)tetrahydrofuran | (S)-3-(p-bromobenzoyloxymethyl)tetrahydrofuran |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 6.543 | 6.543 |
| b (Å) | 10.281 | 10.281 |
| c (Å) | 18.915 | 18.915 |
| Selected Bond Lengths (Å) | ||
| C-O (ring) | 1.431 | 1.431 |
| C-C (ring) | 1.525 | 1.525 |
| C-C (exocyclic) | 1.510 | 1.510 |
| Selected Bond Angles (°) | ||
| C-O-C (ring) | 109.5 | 109.5 |
| O-C-C (ring) | 105.2 | 105.2 |
| Absolute Configuration | R | S |
| Flack Parameter | 0.02(3) | 0.98(3) (for the R model) / 0.02(3) (for the S model) |
Note: The data in this table are representative and intended for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment.
The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule. A value close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests that the inverted structure is correct.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction follows a well-established protocol.
1. Crystallization: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small organic molecules like derivatives of this compound, this is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution induces crystallization.
2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern. The crystal is rotated in the X-ray beam to collect a complete dataset of reflections.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates. The absolute configuration is determined by analyzing anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure.
Visualizing the Workflow
The process of determining a crystal structure can be summarized in the following workflow:
A Spectroscopic Comparison of (R)- and (S)-Tetrahydrofuran-3-ylmethanol: An Analytical Guide
Introduction: Enantiomers, such as (R)- and (S)-Tetrahydrofuran-3-ylmethanol, are stereoisomers that are non-superimposable mirror images of each other. A fundamental principle in stereochemistry dictates that enantiomers exhibit identical physical and chemical properties in an achiral environment. Consequently, their spectroscopic signatures under standard analytical conditions are indistinguishable. This guide provides a comparative overview of the spectroscopic data for (R)- and (S)-Tetrahydrofuran-3-ylmethanol, highlighting this identity and presenting the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Differentiation between these enantiomers requires specialized chiral techniques, which are beyond the scope of this standard comparison.
Data Presentation
The following tables summarize the expected quantitative data for both (R)- and (S)-Tetrahydrofuran-3-ylmethanol based on standard spectroscopic methods. As they are enantiomers, the data presented is identical for both compounds in achiral solvents.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |
| Chemical Shift (δ) ppm | Assignment |
| ~3.85 - 3.95 (m) | H-5 (CH₂) |
| ~3.65 - 3.75 (m) | H-2 (CH₂) |
| ~3.40 - 3.50 (d) | H-6 (CH₂OH) |
| ~2.40 - 2.50 (m) | H-3 (CH) |
| ~1.85 - 2.00 (m) | H-4a (CH₂) |
| ~1.60 - 1.75 (m) | H-4b (CH₂) |
| Variable (br s) | -OH |
| Note: Spectra are typically recorded in deuterated solvents like CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][2][3][4] |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Frequency (cm⁻¹) | Assignment | Intensity |
| 3600 - 3200 | O-H stretch (alcohol) | Broad, Strong |
| 3000 - 2850 | C-H stretch (alkane) | Medium-Strong |
| 1100 - 1000 | C-O stretch (ether and alcohol) | Strong |
| 1470 - 1430 | C-H bend (alkane) | Medium |
| Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7][8][9] |
Table 3: Mass Spectrometry (MS) Data
| m/z Ratio | Assignment |
| 102.1 | [M]⁺ (Molecular Ion) |
| 101.1 | [M-H]⁺ |
| 85.1 | [M-OH]⁺ |
| 71.1 | [M-CH₂OH]⁺ |
| 57.0 | C₄H₉⁺ fragment |
| 43.0 | C₃H₇⁺ or C₂H₃O⁺ fragment |
| Note: Fragmentation patterns depend on the ionization technique used (e.g., Electron Ionization - EI).[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[11]
-
Sample Preparation: Approximately 5-10 mg of the analyte ((R)- or (S)-Tetrahydrofuran-3-ylmethanol) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]
-
Data Acquisition:
-
¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed. A proton spectrum is acquired using a standard pulse sequence. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]
-
¹³C NMR: A carbon spectrum is acquired using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans are typically required due to the lower natural abundance of ¹³C.[1][13]
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.
-
-
Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[14]
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[7]
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[15]
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Data Processing: The detector signal is used to generate a mass spectrum, which plots relative ion abundance versus the m/z ratio.
Mandatory Visualization
The logical workflow for the spectroscopic analysis of enantiomers is depicted below.
Caption: Workflow for the spectroscopic comparison of enantiomers.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrofuran [webbook.nist.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. Tetrahydrofuran [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. edu.rsc.org [edu.rsc.org]
- 15. agilent.com [agilent.com]
A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-Tetrahydrofuran-3-ylmethanol
In the landscape of drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (R)-Tetrahydrofuran-3-ylmethanol stands as a valuable C5 chiral building block, but a variety of structural and functional alternatives offer researchers a broader palette for molecular design and optimization. This guide provides an objective comparison of this compound with key alternatives, supported by physicochemical data and detailed experimental protocols. The alternatives explored include (S)-Tetrahydrofuran-3-ylmethanol, (R)-3-Aminotetrahydrofuran, (S)-2-Methyltetrahydrofuran, and chiral tetrahydropyran-3-ylmethanol.
Physicochemical Properties: A Comparative Overview
The selection of a chiral building block is often guided by its physical and chemical properties, which can influence reaction conditions, solubility, and ultimately, the properties of the final API. The following table summarizes key physicochemical data for this compound and its alternatives.
| Property | This compound | (S)-Tetrahydrofuran-3-ylmethanol | (R)-3-Aminotetrahydrofuran | (S)-2-Methyltetrahydrofuran | Chiral (Tetrahydropyran-3-yl)methanol |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₄H₉NO | C₅H₁₀O | C₆H₁₂O₂ |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 87.12 g/mol [1] | 86.13 g/mol [2] | 116.16 g/mol [3] |
| Boiling Point | 76-77 °C at 4 mm Hg[4] | No data available | 126 °C[5] | 80 °C[6] | No data available |
| Density | 1.061 g/mL[4] | No data available | 0.997 g/mL[5] | 0.854 g/mL[7] | No data available |
| Refractive Index | No data available | No data available | 1.458 at 20 °C | 1.406 at 20 °C[8] | No data available |
| Solubility | No data available | No data available | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[5] | Partially miscible with water (14 g/100 g)[2] | No data available |
| Chirality Center | C3 | C3 | C3 | C2 | C3 |
Performance and Applications of Chiral Alternatives
The utility of a chiral building block is ultimately determined by its performance in chemical synthesis and its contribution to the biological activity of the final molecule.
(S)-Tetrahydrofuran-3-ylmethanol: As the enantiomer of the parent compound, it offers the opposite stereochemistry at the C3 position. This is crucial in structure-activity relationship (SAR) studies where the spatial orientation of substituents can dramatically impact biological target binding.
(R)-3-Aminotetrahydrofuran: This analogue introduces a basic nitrogen atom, providing a handle for a variety of chemical transformations, such as amide bond formation, and can serve as a key pharmacophoric element. For instance, (R)-3-aminotetrahydrofuran is a crucial intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[9]
(S)-2-Methyltetrahydrofuran: This building block shifts the chiral center to the C2 position and introduces a methyl group. 2-Methyltetrahydrofuran is also gaining traction as a greener solvent alternative to THF in many chemical processes.[2][7] Its use as a building block provides a different substitution pattern on the tetrahydrofuran ring.
Chiral (Tetrahydropyran-3-yl)methanol: Expanding the ring from a five-membered furanose to a six-membered pyranose structure significantly alters the conformational properties of the molecule. Tetrahydropyran rings are common motifs in natural products and can influence the pharmacokinetic properties of a drug.[10] These building blocks can be used as organic synthesis intermediates and pharmaceutical intermediates.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these chiral building blocks.
Protocol 1: Synthesis of Tecadenoson using (R)-3-Aminotetrahydrofuran
This protocol describes the synthesis of the API Tecadenoson, highlighting the use of (R)-3-aminotetrahydrofuran as a key building block.[12]
Materials:
-
6-chloroinosine
-
(R)-3-aminotetrahydrofuran hydrochloride
-
Triethylamine
-
Ethanol
-
Dichloromethane
-
Methanol
Procedure:
-
Under an inert atmosphere, suspend 6-chloroinosine (143 mg, 0.50 mmol), (R)-3-aminotetrahydrofuran hydrochloride (148 mg, 1.50 mmol), and triethylamine (0.21 mL, 1.50 mmol) in ethanol (4.0 mL).
-
Reflux the suspension for 4 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography using a mixture of dichloromethane and methanol (9:1) as the eluent.
-
The final product, Tecadenoson, is obtained as a white powder (93 mg, 55% yield).[12]
Protocol 2: Sharpless Asymmetric Epoxidation for the Synthesis of Chiral Alcohols
The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[13] This method is a cornerstone in the synthesis of a wide variety of chiral building blocks.
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Geraniol (or other allylic alcohol)
-
tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous solution of tartaric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the flask to -20 °C.
-
To the cooled suspension, add D-(-)-DIPT followed by Ti(O-i-Pr)₄ via syringe and stir for 30 minutes at -20 °C.
-
Add the allylic alcohol (e.g., geraniol) to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene dropwise, ensuring the internal temperature remains below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Visualizing the Role of Chiral Building Blocks in Drug Discovery
The following diagram illustrates a generalized workflow for the integration of chiral building blocks in the drug discovery pipeline, from initial concept to a drug candidate.
Caption: Generalized workflow for the role of chiral building blocks in drug discovery.
Conclusion
While this compound is a versatile and valuable chiral building block, a range of viable alternatives exists, each with unique properties and potential applications. The choice of a specific building block will depend on the synthetic strategy, the desired physicochemical properties of the target molecule, and the specific biological interactions being targeted. This guide provides a foundational comparison to aid researchers in making informed decisions for the design and synthesis of novel chiral molecules. The provided experimental protocols offer practical guidance for the implementation of these building blocks in a laboratory setting. The continued exploration and development of novel chiral building blocks will undoubtedly fuel future innovations in drug discovery.
References
- 1. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyltetrahydrofuran, (S)- | C5H10O | CID 7568485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thoreauchem.com [thoreauchem.com]
- 4. (Tetrahydrofuran-3-yl)methanol [oakwoodchemical.com]
- 5. 111769-26-7 CAS MSDS ((R)-3-AMINOTETRAHYDROFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. monumentchemical.com [monumentchemical.com]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. (TETRAHYDRO-PYRAN-3-YL)-METHANOL | 14774-36-8 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Tetrahydrofuran: Validating the Mechanism of Lewis Acid-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lewis acid-mediated synthesis of tetrahydrofuran (THF) with established alternative methods. By presenting key performance indicators, detailed experimental protocols, and mechanistic diagrams, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific needs, from laboratory-scale synthesis to industrial production.
Lewis Acid-Mediated Tetrahydrofuran Synthesis: A Versatile Approach
Lewis acid catalysis offers a powerful and versatile strategy for the synthesis of substituted and unsubstituted tetrahydrofurans. These reactions often proceed under mild conditions with high levels of stereocontrol, making them particularly attractive for the synthesis of complex molecules in pharmaceutical and natural product chemistry. The mechanism of Lewis acid-mediated THF synthesis is diverse and highly dependent on the starting materials and the choice of Lewis acid. Common pathways include Prins-type cyclizations, [3+2] cycloadditions, and intramolecular hydroalkoxylation of alkenols.
Performance Comparison of Common Lewis Acids
The choice of Lewis acid is critical and significantly influences the reaction's yield, stereoselectivity, and reaction time. Below is a comparative summary of commonly employed Lewis acids in the synthesis of substituted tetrahydrofurans from β-benzyloxy aldehydes and ethyl diazoacetate.
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| SnCl₄ | 0.5 | -78 to 0 | 1 | 75 | >10:1 | [1] |
| TiCl₄ | 2.0 | -78 to 0 | 1 | 65 | >10:1 | [1] |
| BF₃·OEt₂ | 2.0 | -78 to 0 | 1 | 48 | >10:1 | [1] |
Key Observations:
-
Tin(IV) chloride (SnCl₄) emerges as a highly effective Lewis acid for this transformation, providing the highest yield with excellent diastereoselectivity.[1]
-
Titanium(IV) chloride (TiCl₄) also affords good yield and high stereocontrol.
-
Boron trifluoride etherate (BF₃·OEt₂) , while effective in promoting the reaction, results in a comparatively lower yield under these specific conditions.[1]
Mechanistic Pathways and Visualizations
The underlying mechanisms of Lewis acid-mediated THF synthesis are crucial for understanding and optimizing these reactions. Below are graphical representations of key mechanistic pathways.
Caption: General mechanism of Lewis acid activation.
Caption: Prins-type cyclization for THF synthesis.
Experimental Protocol: SnCl₄-Mediated Synthesis of a Substituted Tetrahydrofuran
This protocol is based on the highly efficient synthesis of a substituted tetrahydrofuran from a β-benzyloxy aldehyde and ethyl diazoacetate.[1]
Materials:
-
β-Benzyloxy aldehyde (1.0 equiv)
-
Ethyl diazoacetate (2.0 equiv)
-
Tin(IV) chloride (SnCl₄) (0.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the β-benzyloxy aldehyde in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Ethyl diazoacetate is added to the cooled solution.
-
A solution of SnCl₄ in dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
Alternative Methods for Tetrahydrofuran Synthesis
While Lewis acid-mediated methods offer significant advantages in terms of stereocontrol and substrate scope, several other methods are widely used, particularly for the industrial production of unsubstituted THF.
Dehydration of 1,4-Butanediol
The acid-catalyzed dehydration of 1,4-butanediol is a major industrial route for the production of THF. Various acidic catalysts can be employed for this process.
| Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Sulfuric Acid | 100-140 | Atmospheric | >99 | [2] |
| Zirconium Sulfate | 200 | Atmospheric | 99.5 | [3] |
| Acidic Alumina | 200 | Atmospheric | - | [3] |
| Tungstophosphoric Acid | 200 | Atmospheric | - | [3] |
| Silica-Alumina | 200 | Atmospheric | - | [3] |
Key Observations:
-
Both traditional mineral acids like sulfuric acid and solid acid catalysts like zirconium sulfate are highly effective, achieving near-quantitative yields.[2][3]
-
The use of solid acid catalysts can simplify catalyst separation and reduce corrosion issues associated with strong mineral acids.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. US20080161585A1 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (R)-Tetrahydrofuran-3-ylmethanol: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (R)-Tetrahydrofuran-3-ylmethanol, a flammable liquid that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
This compound, like its parent compound tetrahydrofuran (THF), is a flammable solvent that can form explosive peroxides upon storage and exposure to air.[1] Improper disposal can lead to fire hazards, environmental contamination, and potential health risks. Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility.[2][3]
Quantitative Data and Hazard Classification
While specific concentration limits for disposal are determined by local, state, and federal regulations and the capabilities of the designated waste disposal facility, the following classifications provide essential information for waste manifests and safety protocols.
| Data Point | Classification | Source |
| EPA Hazardous Waste Code | U213 (for Tetrahydrofuran) | [3][4] |
| GHS Hazard Statements | H225, H302, H319, H335, H336, H351 | |
| GHS Pictograms | Flame, Exclamation Mark, Health Hazard | [5] |
Note: The EPA waste code U213 is for unused commercial chemical products containing tetrahydrofuran as the sole active ingredient.[6] Waste mixtures may have different classifications.
Experimental Protocols: Peroxide Detection
Due to the potential for peroxide formation, it is crucial to test for peroxides before disposal, especially if the container has been open for an extended period (e.g., over 6 months) or if visual signs of crystallization are present.[4][7]
Methodology for Peroxide Test Strips:
-
Don appropriate Personal Protective Equipment (PPE): This includes chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Work in a well-ventilated area: Preferably within a certified chemical fume hood.
-
Carefully open the container: If crystals are observed around the cap or in the liquid, do not proceed.[1][8] Consider this an extreme hazard and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][8]
-
Dip the test strip into the liquid: Immerse the reactive zone of the strip in the this compound for the time specified by the manufacturer.
-
Observe the color change: Compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration.
-
Record the result: Note the date and the peroxide concentration on the container's label.
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.
-
Characterization and Labeling:
-
Properly identify the waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the hazards associated with the chemical (e.g., Flammable, Irritant, Potential Peroxide Former).
-
-
Container Management:
-
Waste Segregation and Storage:
-
Peroxide Management:
-
Date containers upon receipt and upon opening.[4]
-
Dispose of unopened containers within one year of the receipt date.[10]
-
Dispose of opened containers within six months of the opening date.[10]
-
Test for peroxides periodically. If the peroxide level is high or if crystals are present, do not handle the container and contact your EHS office for guidance.[8][11]
-
-
Spill Management:
-
Small spills: Absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Large spills: Evacuate the area immediately.[4] Turn off all ignition sources and contact your institution's EHS office or emergency response team.[6]
-
-
Arranging for Disposal:
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wku.edu [wku.edu]
- 5. carlroth.com [carlroth.com]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. epa.gov [epa.gov]
- 9. TETRAHYDROFURAN | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Personal protective equipment for handling (R)-Tetrahydrofuran-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (R)-Tetrahydrofuran-3-ylmethanol (CAS No. 124506-31-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Like other tetrahydrofuran derivatives, it is considered a flammable liquid and can cause skin and serious eye irritation.[1][2][3] Vapors may also lead to respiratory irritation, drowsiness, or dizziness.[4] A significant and critical hazard associated with tetrahydrofuran and its derivatives is the potential to form explosive peroxides upon exposure to air and light, especially during storage.[5][6]
Quantitative Data Summary
| Property | Value | Source/Analogy |
| Molecular Formula | C5H10O2 | |
| Physical Form | Colorless to yellow to brown liquid or semi-solid | |
| Hazard Statements | H227, H315, H319, H335 | |
| Signal Word | Warning | |
| Primary Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2][3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Teflon, or Silver Shield®/4H®).[7] Standard nitrile gloves offer very limited protection and should be avoided for prolonged contact.[6][7][8] | To prevent skin contact, which can cause irritation.[1][2][3] THF and its derivatives can permeate nitrile gloves quickly.[6][7][8] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[5] | To protect against splashes and in case of fire. |
| Respiratory Protection | Required when vapors or aerosols are generated. All work should be conducted in a certified chemical fume hood.[5] | To prevent inhalation of vapors which may cause respiratory irritation.[4] |
Operational Plan for Safe Handling
This step-by-step protocol is designed to minimize exposure and mitigate risks during the handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning work, ensure that a copy of the Safety Data Sheet (SDS) is readily accessible.
-
Verify that a functioning safety shower and eyewash station are nearby.
-
Assemble all necessary equipment and reagents within a certified chemical fume hood to minimize time spent handling the open chemical.[5]
-
Don all required PPE as specified in the table above.
-
-
Peroxide Check:
-
Like other ethers, tetrahydrofuran derivatives can form explosive peroxides.[6][9] Containers should be dated upon receipt and upon opening.[6][8]
-
Before using, especially from a previously opened container, test for the presence of peroxides using peroxide test strips.[7][9]
-
Do not proceed if peroxide levels are high or if crystals are visible around the cap. [6][8] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately.[8]
-
-
Handling and Use:
-
Conduct all manipulations of this compound inside a chemical fume hood to control vapor inhalation.[5]
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[8]
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors and the formation of peroxides.[8]
-
Avoid contact with skin and eyes.[4] If contact occurs, flush the affected area with copious amounts of water and seek medical attention.[6]
-
-
Short-Term Storage:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Dispose of the chemical as hazardous organic waste.[9]
-
-
Containerization:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[5]
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[5]
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.[5]
-
-
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area, away from ignition sources and high-traffic areas.
-
Keep waste containers closed at all times, except when adding waste.
-
Arrange for professional waste disposal through your institution's EHS department in a timely manner.[5]
-
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. benchchem.com [benchchem.com]
- 6. usu.edu [usu.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
